5-Chloropyrazolo[1,5-A]pyrimidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-1-2-11-6(10-5)4(8)3-9-11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJQUMQRKQSUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725522 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-50-2 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-chloropyrazolo(1,5-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234616502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-chloropyrazolo[1,5-a]pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF4M7TUR6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Pyrazolo[1,5-a]pyrimidine Core: A Versatile Scaffold in Drug Discovery
Disclaimer: This technical guide focuses on the pyrazolo[1,5-a]pyrimidine core, a significant heterocyclic scaffold in medicinal chemistry. While the initial request specified 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine (CAS number 1234616-50-2), a thorough search of scientific literature and patent databases has revealed a notable absence of detailed public information regarding its specific synthesis, biological activity, and mechanism of action. Therefore, this guide provides a comprehensive overview of the broader pyrazolo[1,5-a]pyrimidine class, for which substantial data exists, to serve as a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is representative of the potential of this scaffold and should not be directly attributed to the specific, aforementioned compound.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement that is conducive to interactions with a variety of biological targets. This scaffold is considered a "privileged" structure in drug discovery, as derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]
Chemical Structure of the Core:
The core structure consists of a pyrazole ring fused to a pyrimidine ring. The specific compound of interest, this compound, possesses a chlorine atom at the 5-position and an amine group at the 3-position.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 1234616-50-2 |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol [4] |
| Appearance | Typically a solid[4] |
| Purity | Commonly available at ≥95%[4] |
| Storage | Recommended storage at 2-8°C under an inert atmosphere[5] |
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold can be achieved through several well-established synthetic routes. A common and versatile method involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[2]
General Experimental Protocol for the Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
The following protocol is a representative example for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, adapted from literature describing the synthesis of similar compounds.[6][7]
Step 1: Synthesis of the 5-Aminopyrazole Intermediate
A substituted 5-aminopyrazole is a key starting material. These can be synthesized through various methods, often involving the condensation of a hydrazine with a β-ketonitrile.
Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Ring
-
To a solution of the 5-aminopyrazole derivative (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1-1.2 equivalents).[7]
-
The reaction mixture can be heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to afford the pyrazolo[1,5-a]pyrimidine product.
-
Further purification can be achieved by recrystallization or column chromatography.
Workflow for a Representative Synthesis:
Caption: General workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Biological Activity and Therapeutic Potential
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been extensively investigated for their therapeutic potential across various disease areas. A prominent area of research is their activity as protein kinase inhibitors.[2]
Kinase Inhibition
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit several important kinases.
Table of Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors and their Biological Activity:
| Compound Class | Target Kinase(s) | Representative IC₅₀ Values | Therapeutic Area |
| Pyrazolopyrimidines | PI3Kδ | 2.8 nM (for CPL302253)[8] | Asthma, COPD |
| Pyrazolopyrimidines | JAK2 | Potent inhibition (e.g., AZD1480)[9] | Myeloproliferative Neoplasms |
| Pyrazolopyrimidines | TRK | 1.7 nM (for a picolinamide-substituted derivative) | Cancer |
Note: The IC₅₀ values are for specific, highly optimized derivatives and not for the unsubstituted core or the title compound.
Signaling Pathways
The therapeutic effects of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors are mediated through their modulation of specific cellular signaling pathways. For example, inhibition of the PI3K/Akt/mTOR pathway is a key mechanism for their anticancer and anti-inflammatory effects.
Simplified PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition:
Caption: Inhibition of the PI3K signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold remains an area of active research in drug discovery. Future efforts will likely focus on:
-
Synthesis of Novel Derivatives: The development of new synthetic methodologies to access a wider range of substituted pyrazolo[1,5-a]pyrimidines will enable the exploration of novel structure-activity relationships.
-
Identification of New Biological Targets: Screening of pyrazolo[1,5-a]pyrimidine libraries against a broad panel of biological targets may uncover new therapeutic applications.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will aim to improve the drug-like properties of potent lead compounds, such as solubility, metabolic stability, and oral bioavailability.
Conclusion
The pyrazolo[1,5-a]pyrimidine core is a versatile and valuable scaffold in medicinal chemistry, with derivatives demonstrating significant potential in a range of therapeutic areas, particularly as kinase inhibitors. While specific data for this compound (CAS 1234616-50-2) is currently limited in the public domain, the extensive research on the broader class of pyrazolo[1,5-a]pyrimidines provides a strong foundation for its potential as a building block in the synthesis of novel bioactive molecules. This guide serves as a comprehensive resource for researchers interested in exploring the rich chemistry and biology of this important heterocyclic system.
References
- 1. China 5-Chloro-3-nitropyrazolo[1,5-a]pyriMidine CAS:1363380-51-1 Manufacturer, Supplier | Zhonghan [xsu.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allbiopharm.com [allbiopharm.com]
- 5. 1234616-50-2|this compound|BLD Pharm [bldpharm.com]
- 6. 5-Chloropyrazolo[1,5-a]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine, based on the analysis of similar structures reported in scientific literature.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 8.0 | Singlet | 1H | H-2 |
| ~7.5 - 7.0 | Doublet | 1H | H-6 |
| ~6.5 - 6.0 | Doublet | 1H | H-7 |
| ~5.5 - 5.0 | Broad Singlet | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-5 |
| ~150 | C-7 |
| ~148 | C-8a |
| ~140 | C-2 |
| ~110 | C-3a |
| ~105 | C-6 |
| ~95 | C-3 |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of NH₂ |
| 3150 - 3050 | Weak | C-H stretch (aromatic) |
| 1650 - 1580 | Medium to Strong | N-H bend (scissoring) |
| 1600 - 1450 | Strong | C=C and C=N stretching vibrations of the pyrazolopyrimidine ring |
| ~1100 | Medium | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+ | Molecular ion peak corresponding to the exact mass of C₆H₅ClN₄ |
| [M+2]+ | Isotope peak for ³⁷Cl, with an intensity of approximately one-third of the [M]+ peak |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a clear solution.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is often preferred for solid samples.[4][5][6]
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample scan.[5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used for this type of compound.[1]
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument.
-
Nebulizer Pressure: Optimized for stable spray.
Experimental and Analytical Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship of analytical techniques for structural elucidation.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. analyzetest.com [analyzetest.com]
An In-depth Technical Guide on the Solubility and Stability of 5-Chloropyrazolo[1,5-A]pyrimidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a core component of numerous protein kinase inhibitors used in targeted cancer therapy.[1][2] Understanding the physicochemical properties of derivatives like this compound is critical for early-stage drug development, enabling robust bioassay results, formulation development, and prediction of in vivo behavior.[3]
This document outlines standardized experimental protocols for determining aqueous solubility and assessing stability under various stress conditions. The presented quantitative data is illustrative and serves to provide a framework for experimental design and data interpretation.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Both kinetic and thermodynamic solubility are important parameters in drug discovery. Kinetic solubility is often assessed in high-throughput screening to quickly identify compounds with potential liabilities, while thermodynamic solubility provides the true equilibrium value, which is crucial for pre-formulation and biopharmaceutical classification.[3][4][5]
Illustrative Solubility Data
The following tables present hypothetical solubility data for this compound in various media relevant to drug discovery and development.
Table 1: Kinetic Solubility of this compound
| Solvent System (pH 7.4) | Temperature (°C) | Incubation Time (hours) | Solubility (µg/mL) | Solubility (µM) |
| Phosphate Buffered Saline (PBS) | 25 | 2 | 45.8 | 271.7 |
| PBS with 1% DMSO | 25 | 2 | 52.3 | 310.2 |
| FaSSIF* | 37 | 2 | 68.1 | 404.0 |
| FeSSIF** | 37 | 2 | 85.4 | 506.6 |
*Fasted State Simulated Intestinal Fluid **Fed State Simulated Intestinal Fluid
Table 2: Thermodynamic Solubility of this compound
| Solvent System | pH | Temperature (°C) | Incubation Time (hours) | Solubility (µg/mL) | Solubility (µM) |
| Aqueous Buffer | 4.0 | 25 | 24 | 155.2 | 920.7 |
| Aqueous Buffer | 7.4 | 25 | 24 | 38.9 | 230.7 |
| Aqueous Buffer | 9.0 | 25 | 24 | 25.6 | 151.9 |
Disclaimer: The data presented in Tables 1 and 2 are for illustrative purposes only and are intended to exemplify typical results from the described experimental protocols. Actual experimental values may vary.
Experimental Protocols for Solubility Determination
This protocol is adapted from high-throughput screening methods.[5][6]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add 10 µL of the DMSO stock solution to 490 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) in duplicate in a 96-well plate. This results in a 2% DMSO concentration.
-
Equilibration: Seal the plate and place it on a thermomixer set to 850 rpm and 25°C for 2 hours to allow for equilibration.[6]
-
Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitate. Alternatively, filter the samples using a solubility filter plate.
-
Quantification: Transfer the supernatant or filtrate to a new analysis plate. Quantify the concentration of the dissolved compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard curve prepared from the DMSO stock solution.[5]
This method determines the equilibrium solubility of the solid compound.[7][8]
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer.
-
Equilibration: Seal the vials and place them on a vial roller or orbital shaker at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet the remaining solid.
-
Filtration: Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Adsorption to the filter should be assessed.[9]
-
Quantification: The concentration of the compound in the filtrate is determined by a validated stability-indicating HPLC-UV method.[8]
Stability Profile
Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, light, and pH.[10] Forced degradation studies, or stress testing, are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and establish degradation pathways.[10][11]
Illustrative Forced Degradation Data
The following table summarizes hypothetical results from a forced degradation study on this compound. A validated stability-indicating HPLC method is used to quantify the parent compound and detect degradation products.
Table 3: Forced Degradation of this compound
| Stress Condition | Time | % Assay of Parent Compound | % Degradation | Observations |
| 0.1 M HCl | 24 h | 88.5% | 11.5% | One major degradant peak observed |
| 0.1 M NaOH | 24 h | 92.1% | 7.9% | Two minor degradant peaks observed |
| 5% H₂O₂ | 24 h | 95.3% | 4.7% | One minor degradant peak observed |
| Thermal (80°C, solid) | 48 h | 98.8% | 1.2% | No significant degradation |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 94.5% | 5.5% | One major degradant peak observed |
Disclaimer: The data presented in Table 3 are for illustrative purposes only. The extent of degradation should ideally be between 5-20% to be considered meaningful for method validation.[10]
Experimental Protocols for Stability Assessment
The following protocols describe standard conditions for forced degradation studies as recommended by ICH guidelines.[10]
-
General Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL.[10] If the compound is not soluble in the stress medium, a co-solvent like acetonitrile or methanol (up to 10%) can be used.[12]
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[10]
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix the sample solution with an appropriate volume of hydrogen peroxide solution (e.g., to achieve a final concentration of 5% H₂O₂). Store protected from light at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a temperature-controlled oven.
-
Photolytic Degradation: Expose the compound in a chemically inert, transparent container to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[10]
-
Analysis: At specified time points, withdraw samples. For hydrolytic studies, neutralize the samples before analysis. Analyze all samples using a validated stability-indicating HPLC-UV/PDA method to determine the remaining parent compound and profile the degradation products.[13][14] Mass balance should be assessed to ensure all degradation products are accounted for.[15]
Biological Context: Signaling Pathway
Pyrazolo[1,5-a]pyrimidine derivatives are recognized as a privileged scaffold for the development of protein kinase inhibitors.[16] Many compounds with this core structure target key kinases in oncogenic signaling pathways. For instance, they have been developed as inhibitors of Tropomyosin receptor kinases (TrkA, TrkB, TrkC), which are involved in cell survival and proliferation.[17][18] The diagram below illustrates a simplified, representative signaling pathway that could be modulated by a pyrazolo[1,5-a]pyrimidine-based inhibitor.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. evotec.com [evotec.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The Therapeutic Potential of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine Derivatives: A Technical Guide
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural versatility and wide range of biological activities.[1] As a purine bioisostere, this scaffold is particularly effective at targeting ATP-binding sites in enzymes, making it a valuable framework for the development of kinase inhibitors.[2] Derivatives of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine, in particular, have emerged as a promising class of compounds with significant therapeutic potential, especially in the realm of oncology. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, tailored for researchers and professionals in drug development.
Synthetic Approaches
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the construction of the pyrimidine ring onto a pre-existing 3-aminopyrazole core.[1] This is commonly achieved through cyclocondensation reactions with 1,3-bielectrophilic compounds. The general synthetic workflow allows for the introduction of diverse substituents at various positions, which is crucial for modulating the pharmacological properties of the final compounds.[3]
Anticancer Activity and Kinase Inhibition
A significant body of research has focused on the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives.[4][5] These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.
The primary mechanism underlying their antitumor activity is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3][6] Pyrazolo[1,5-a]pyrimidines can act as ATP-competitive or allosteric inhibitors of these enzymes.[3][6]
Key kinase targets for this class of compounds include:
-
Cyclin-Dependent Kinases (CDKs): Notably CDK2, which is involved in cell cycle regulation.[7]
-
Tropomyosin Receptor Kinases (Trks): TrkA, TrkB, and TrkC are involved in neuronal development but are also implicated in various cancers.[8]
-
Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[3][6]
The dual inhibition of multiple kinases, such as CDK2 and TRKA, by a single compound represents a promising strategy to enhance anticancer efficacy and overcome drug resistance.[7]
Quantitative Data on Anticancer and Kinase Inhibitory Activities
The following table summarizes the in vitro activities of selected pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines and kinases.
| Compound ID | Target | Assay | IC50 (µM) | Cancer Cell Line | Reference |
| 14a | - | Cytotoxicity | 0.0020 | HCT116 (Colon) | [4] |
| 7d | - | Cytotoxicity | - | HCT-116, PC-3 | [5] |
| 11a | - | Cytotoxicity | - | HCT-116, PC-3 | [5] |
| 6d | Tubulin Polymerization | Antiproliferative | 0.047 | MCF-7 (Breast) | [10] |
| Compound 4 | KDM1 / CDK1 | Enzyme Inhibition | 0.096 / 0.078 | - | [10] |
| CPL302415 (6) | PI3Kδ | Enzyme Inhibition | 0.018 | - | [9] |
| Compound 8 | TrkA | Enzyme Inhibition | 0.0017 | - | [8] |
| Compound 9 | TrkA | Enzyme Inhibition | 0.0017 | - | [8] |
Other Biological Activities
Beyond their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for a range of other biological activities, including:
-
Antimicrobial Activity: Some derivatives have shown inhibitory effects against bacteria and fungi.[11]
-
Anti-inflammatory Activity: These compounds have been explored for their potential to modulate inflammatory pathways.[11]
-
Anti-diabetic Activity: Certain derivatives have demonstrated inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant to diabetes management.[12][13]
Quantitative Data on Other Biological Activities
| Compound ID | Target Enzyme | Assay | IC50 (µg/mL) | Reference |
| 5o | α-glucosidase | Enzyme Inhibition | 7.44 ± 0.07 | [12] |
| 5o | α-amylase | Enzyme Inhibition | 21.05 ± 0.17 | [12] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[5]
In Vitro Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated, typically by the addition of ATP, and the mixture is incubated at a specific temperature for a set time to allow for substrate phosphorylation.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.[7][9]
Conclusion
Derivatives of this compound represent a highly versatile and potent class of biologically active molecules. Their efficacy as anticancer agents, primarily through the inhibition of key protein kinases, is well-documented. The synthetic accessibility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structure-activity relationship studies, paving the way for the development of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further research into their diverse biological activities may uncover additional therapeutic applications for this promising class of compounds.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Potential Therapeutic Targets of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its capacity to serve as a core structure for a multitude of biologically active compounds. 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine, a key intermediate in the synthesis of diverse derivatives, holds significant potential for the development of novel therapeutics. While direct biological activity data for this specific compound is limited in publicly available literature, the extensive research on its analogues provides a strong basis for identifying its potential therapeutic targets. This technical guide consolidates the current understanding of the therapeutic potential of the pyrazolo[1,5-a]pyrimidine class, thereby inferring the likely targets of this compound. The primary focus lies on two key areas: protein kinase inhibition and modulation of the Hippo signaling pathway. This document provides a comprehensive overview of these potential targets, supported by quantitative data from representative derivatives, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways and experimental workflows.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic heterocycle that has attracted considerable attention from medicinal chemists due to its versatile biological activities.[1][2] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1] The structural rigidity and the presence of multiple sites for chemical modification on the pyrazolo[1,5-a]pyrimidine ring system make it an ideal framework for the design of potent and selective inhibitors of various biological targets. This compound serves as a crucial building block for the synthesis of a diverse library of these derivatives, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Potential Therapeutic Target Classes
Based on the extensive research conducted on pyrazolo[1,5-a]pyrimidine derivatives, two major classes of therapeutic targets have emerged as highly promising: protein kinases and components of the Hippo signaling pathway.
Protein Kinase Inhibition
A significant body of evidence highlights the pyrazolo[1,5-a]pyrimidine scaffold as a potent "hinge-binding" motif for various protein kinases.[3] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby blocking its catalytic activity.[4] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other cellular processes. Their aberrant activity is frequently observed in cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several CDKs, including CDK2 and CDK9.[5][6]
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are involved in neuronal survival and differentiation. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a variety of solid tumors. Several pyrazolo[1,5-a]pyrimidine-based compounds have shown potent inhibition of Trk kinases.[7][8]
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that are overexpressed in many hematological and solid tumors, where they promote cell survival and proliferation. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop selective and potent inhibitors of Pim-1.[9]
CK2 is a ubiquitous and constitutively active serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. It is overexpressed in numerous cancers and is considered a valid therapeutic target. Optimized pyrazolo[1,5-a]pyrimidine derivatives have been shown to be highly selective inhibitors of CK2.[3]
Modulation of the Hippo Signaling Pathway
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The key downstream effectors of this pathway are the transcriptional co-activators YAP (Yes-associated protein) and TAZ, which, when translocated to the nucleus, bind to the TEAD (TEA domain) family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of the YAP-TEAD interaction and TEAD auto-palmitoylation, a post-translational modification essential for TEAD activity.
Disrupting the interaction between YAP and TEAD is a promising strategy to inhibit the oncogenic functions of the Hippo pathway.
TEAD transcription factors undergo auto-palmitoylation, a process crucial for their stability and interaction with YAP. Small molecules that inhibit this process can lead to TEAD degradation and a subsequent reduction in YAP-driven transcription.[10]
Quantitative Data on Representative Pyrazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases and cancer cell lines. This data illustrates the therapeutic potential of the core scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 8 | TrkA | 1.7 | [7][8] |
| Compound 9 | TrkA | 1.7 | [7][8] |
| Compound 28 | TrkA | 0.17 | [8] |
| Compound 28 | TrkB | 0.07 | [8] |
| Compound 28 | TrkC | 0.07 | [8] |
| Compound 6t | CDK2 | 90 | [5] |
| Compound 6s | CDK2 | 230 | [5] |
| Compound 6s | TRKA | 450 | [5] |
| Compound 1 | Pim-1 | 45 | [9] |
| IC20 (31) | CK2 (KD) | 12 | [3] |
Table 2: In Vitro Antiproliferative Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 11f | Huh-7 | Liver Cancer | 6.3 | [1] |
| Compound 16b | HeLa | Cervical Cancer | 7.8 | [1] |
| Compound 16b | MDA-MB-231 | Breast Cancer | 5.74 | [1] |
| Compound 11i | MCF-7 | Breast Cancer | 3.0 | [1] |
| Compound 14a | HCT116 | Colon Cancer | 0.002 | [11] |
| Compound 5 | HT1080 | Fibrosarcoma | 96.25 | [12] |
| Compound 5 | HeLa | Cervical Cancer | 74.8 | [12] |
| Compound 5 | Caco-2 | Colorectal Adenocarcinoma | 76.92 | [12] |
| Compound 5 | A549 | Lung Carcinoma | 148 | [12] |
| Compound 7 | HT1080 | Fibrosarcoma | 43.75 | [12] |
| Compound 7 | HeLa | Cervical Cancer | 17.50 | [12] |
| Compound 7 | Caco-2 | Colorectal Adenocarcinoma | 73.08 | [12] |
| Compound 7 | A549 | Lung Carcinoma | 68.75 | [12] |
Key Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of compounds targeting kinases and the Hippo pathway.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for measuring the inhibition of a specific protein kinase by a test compound.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a pyrazolo[1,5-a]pyrimidine derivative)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
384-well plates
-
Plate reader (luminescence, fluorescence, or scintillation counter)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.
-
In a 384-well plate, add the test compound, recombinant kinase, and the specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (method depends on the detection system).
-
Add the detection reagent to quantify the kinase activity (e.g., amount of ADP produced, or phosphorylated substrate).
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Fluorescence Polarization (FP) Assay for YAP-TEAD Interaction
This assay is used to identify and characterize inhibitors of the protein-protein interaction between YAP and TEAD.[13][14][15]
-
Reagents and Materials:
-
Recombinant TEAD protein (YAP-binding domain)
-
Fluorescently labeled YAP peptide (e.g., TMR-YAP)
-
Test compound
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, recombinant TEAD protein, and the fluorescently labeled YAP peptide.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Measure the fluorescence polarization (mP) using a plate reader.
-
A decrease in mP indicates inhibition of the YAP-TEAD interaction.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell-Based TEAD Auto-palmitoylation Assay
This assay assesses the ability of a compound to inhibit the auto-palmitoylation of TEAD in a cellular context.[10]
-
Reagents and Materials:
-
HEK293T cells
-
Expression plasmid for tagged-TEAD (e.g., Myc-TEAD)
-
Transfection reagent
-
Alkyne-palmitate probe
-
Test compound
-
Lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-Myc)
-
Protein A/G beads
-
Click chemistry reagents (biotin-azide, copper sulfate, TCEP, TBTA)
-
Streptavidin-HRP for Western blot detection
-
-
Procedure:
-
Transfect HEK293T cells with the tagged-TEAD expression plasmid.
-
Treat the cells with the test compound and the alkyne-palmitate probe for a specified time (e.g., 24 hours).
-
Lyse the cells and immunoprecipitate the tagged-TEAD protein.
-
Perform a click chemistry reaction to attach biotin-azide to the alkyne-palmitate incorporated into TEAD.
-
Analyze the samples by SDS-PAGE and Western blotting using streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD.
-
Quantify the band intensities to determine the extent of inhibition of TEAD auto-palmitoylation.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP-TEAD protein-protein interface 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry
An In-Depth Technical Guide to the Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring.[1] This rigid, planar scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic versatility and its ability to interact with a wide range of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of medicinal properties, including anticancer, anti-inflammatory, anti-infectious, and central nervous system (CNS) activities.[2][3] A key area of success for this scaffold has been in the development of protein kinase inhibitors, a critical class of drugs for targeted cancer therapy.[4][5] Several marketed drugs, such as the Tropomyosin Receptor Kinase (Trk) inhibitors Entrectinib and Repotrectinib, feature the pyrazolo[1,5-a]pyrimidine core, underscoring its clinical significance.[6][7] This guide provides a comprehensive overview of its synthesis, biological activities, structure-activity relationships (SAR), and key experimental protocols relevant to its development.
Synthetic Strategies
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, with the most common and versatile method involving the condensation of a 3-amino-1H-pyrazole derivative with a 1,3-bielectrophilic compound.[1] Variations of this strategy allow for the introduction of diverse substituents across the core structure.
Common 1,3-bielectrophiles used include:
-
β-Dicarbonyl compounds
-
β-Enaminones
-
β-Ketones and β-Ketonitriles
-
Malononitrile derivatives[8]
Modern synthetic approaches such as microwave-assisted synthesis and multicomponent reactions have been employed to improve reaction efficiency, yields, and environmental footprint.[5]
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Biological Activities and Therapeutic Targets
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully exploited to develop inhibitors for a multitude of therapeutic targets.
-
Protein Kinase Inhibition: This is the most significant area of application. The scaffold acts as an ATP-competitive hinge-binder for numerous kinases.[4][5]
-
Tropomyosin Receptor Kinase (Trk): Several potent Trk inhibitors based on this scaffold have been developed to treat NTRK gene fusion-positive cancers. Marketed drugs include Larotrectinib, Entrectinib, and the second-generation inhibitor Repotrectinib, which overcomes certain resistance mutations.[6][7]
-
Cyclin-Dependent Kinases (CDKs): Derivatives have shown potent activity against CDKs, such as CDK2 and CDK9, which are key regulators of the cell cycle and transcription, making them attractive anticancer targets.[9][10]
-
Other Kinases: The scaffold has been used to develop inhibitors for EGFR, B-Raf, MEK, Pim-1, PI3K, and SRC, all of which are implicated in cancer signaling pathways.[4][11][12][13]
-
-
CNS Agents: Certain derivatives, such as Zaleplon and Indiplon, act as sedative agents, while others have been investigated for anxiolytic properties.[14]
-
Anti-infectious and Anti-inflammatory Agents: The scaffold has shown promise in developing compounds with antimicrobial, antiviral, and antitubercular activity, as well as anti-inflammatory properties.[2][3][15]
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. researchhub.com [researchhub.com]
- 5. clyte.tech [clyte.tech]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 7. protocols.io [protocols.io]
- 8. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 9. atcc.org [atcc.org]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Preliminary Mechanism of Action Studies for 5-Chloropyrazolo[1,5-A]pyrimidin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the mechanism of action for 5-Chloropyrazolo[1,5-A]pyrimidin-3-amine is limited. This guide is based on preliminary studies of structurally related pyrazolo[1,5-a]pyrimidine derivatives, which are widely recognized as a "privileged scaffold" in the development of kinase inhibitors. The information presented herein outlines a likely mechanism of action and the experimental approaches that would be employed in its preliminary investigation.
Executive Summary
The pyrazolo[1,5-a]pyrimidine core is a foundational structure for a multitude of potent and selective kinase inhibitors.[1][2] Derivatives of this scaffold have demonstrated significant activity against a range of protein kinases implicated in oncology and other therapeutic areas, including Pim-1, Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[3][4][5][6] The chlorine atom at the 5-position and the amine group at the 3-position of this compound serve as key synthetic handles for the development of more complex and targeted inhibitors. This document outlines the probable mechanism of action for this compound class, focusing on kinase inhibition and the downstream cellular consequences. It also provides detailed experimental protocols for the preliminary assessment of such compounds.
Postulated Mechanism of Action: Kinase Inhibition
Based on extensive research into the pyrazolo[1,5-a]pyrimidine class of molecules, the primary mechanism of action is anticipated to be the direct inhibition of protein kinases.[1] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[1] This inhibition disrupts cellular signaling pathways that are often dysregulated in diseases like cancer.[7]
Key Kinase Targets for Pyrazolo[1,5-a]pyrimidine Derivatives
Numerous studies have identified specific kinases that are potently inhibited by various substituted pyrazolo[1,5-a]pyrimidines. The specific target of an uncharacterized derivative like this compound would need to be determined experimentally, but likely candidates based on the core structure include:
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[3][8][9][10]
-
Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle.[4][11]
-
Tropomyosin Receptor Kinases (Trks): A family of receptor tyrosine kinases that play a role in neuronal development and have been implicated in various cancers.[5][12]
-
PI3Kδ: An isoform of phosphoinositide 3-kinase that is highly expressed in immune cells and is a target for inflammatory diseases and hematological malignancies.[6][7]
Quantitative Data from Related Compounds
The following table summarizes representative quantitative data for various pyrazolo[1,5-a]pyrimidine derivatives from published studies. This data illustrates the potential potency and selectivity that can be achieved with this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivative | Pim-1 | <100 | BAD Phosphorylation Inhibition | - | [3][8][9][10] |
| Pyrazolo[1,5-a]pyrimidine Derivative | Flt-3 | <100 | - | - | [3][9] |
| BS-194 (Pyrazolo[1,5-a]pyrimidine) | CDK2 | 3 | Rb Phosphorylation Inhibition | Multiple Cancer Cell Lines | [11] |
| BS-194 (Pyrazolo[1,5-a]pyrimidine) | CDK9 | 90 | RNA Pol II CTD Phosphorylation Inhibition | Multiple Cancer Cell Lines | [11] |
| Pyrazolo[1,5-a]pyrimidine Derivative | PI3Kδ | 475 | - | - | [6] |
| Pyrazolo[1,5-a]pyrimidine Derivative | TrkA | <100 | - | - | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted in the preliminary investigation of the mechanism of action of a novel pyrazolo[1,5-a]pyrimidine derivative.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of the compound against a panel of purified protein kinases.
Methodology:
-
Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, and the test compound (this compound).
-
Procedure:
-
The kinase reaction is typically performed in a 96- or 384-well plate format.
-
The test compound is serially diluted to a range of concentrations.
-
The kinase, substrate, and test compound are incubated together in a reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay: Using commercially available kits (e.g., ADP-Glo™) that measure ADP production as an indicator of kinase activity.
-
Fluorescence-Based Assay: Using phosphorylation-specific antibodies in an ELISA or other fluorescence-based readout.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the ability of the compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.
Methodology:
-
Cell Culture: Select a cell line known to have active signaling through the target kinase pathway.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize to a loading control (e.g., total protein or a housekeeping protein like β-actin or GAPDH).
Cell Proliferation Assay
Objective: To determine the effect of the compound on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Visualizations
Signaling Pathway Diagram
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
Methodological & Application
Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine from 3-Aminopyrazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 3-aminopyrazole. The described synthetic route is a multi-step process involving the construction of the pyrazolo[1,5-a]pyrimidine core, followed by sequential functionalization to yield the target compound.
Introduction
Pyrazolo[1,5-a]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention from medicinal chemists due to their diverse biological activities. These activities include roles as antitumoral agents, anti-inflammatory molecules, and central nervous system modulators. The specific substitution pattern of this compound makes it a key intermediate for the development of novel therapeutics, particularly in the area of kinase inhibitors. This protocol details a reliable and reproducible synthetic pathway.
Overall Synthetic Scheme
The synthesis of this compound from 3-aminopyrazole proceeds through a four-step sequence as illustrated below. The key transformations involve a cyclocondensation to form the pyrimidine ring, a chlorination at the 5-position, a regioselective nitration at the 3-position, and a final reduction of the nitro group to the desired amine.
One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] These scaffolds are considered "privileged structures" in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1] Several pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as potent kinase inhibitors.[2][3][4]
The methodologies outlined below focus on one-pot multicomponent reactions, leveraging techniques such as microwave and ultrasound assistance to improve reaction efficiency, reduce reaction times, and simplify work-up procedures.[2][5][6][7][8][9]
General Reaction Scheme
The principal synthetic route to pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 3-amino-1H-pyrazoles with 1,3-biselectrophilic compounds.[10] One-pot multicomponent strategies often involve the reaction of an aminopyrazole, an aldehyde, and a β-dicarbonyl compound or an equivalent activated methylene compound.[2]
Experimental Protocols
Protocol 1: Microwave-Assisted Three-Component Synthesis
This protocol describes a rapid and efficient one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines using microwave irradiation.[2][6]
Materials:
-
Substituted 3-amino-1H-pyrazole
-
Aromatic or aliphatic aldehyde
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Solvent (e.g., ethanol, methanol, or solvent-free)
-
Catalyst (e.g., acetic acid, piperidine)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the 3-amino-1H-pyrazole (1.0 mmol), the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and a catalytic amount of acetic acid in a minimal amount of ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-150°C) for a short duration (e.g., 5-15 minutes).[6]
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Media
This protocol details an environmentally friendly, one-pot synthesis of pyrazolo[1,5-a]pyrimidines using ultrasound irradiation in an aqueous medium.[5][8]
Materials:
-
Substituted 3-amino-1H-pyrazole
-
Enaminone or other suitable 1,3-biselectrophilic compound
-
Water
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a flask, suspend the 3-amino-1H-pyrazole (1.0 mmol), the enaminone (1.0 mmol), and KHSO4 (catalytic amount) in water.
-
Place the flask in an ultrasonic bath and irradiate the mixture at a specified temperature (e.g., 75°C) for a short period (e.g., 5-10 minutes).[7][9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Data Presentation
The following tables summarize representative quantitative data from various one-pot synthetic methods for pyrazolo[1,5-a]pyrimidines.
Table 1: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidinones [6]
| Entry | R1 | R2 | Time (min) | Yield (%) |
| 1 | Phenyl | Methyl | 120 | 52 |
| 2 | 4-Chlorophenyl | Methyl | 120 | 65 |
| 3 | 4-Methoxyphenyl | Methyl | 120 | 71 |
| 4 | Thien-2-yl | Methyl | 120 | 58 |
| 5 | Phenyl | Ethyl | 120 | 62 |
Reaction conditions: 3-amino-1H-pyrazole derivative, β-ketoester, acetic acid, methanol, 150°C, microwave irradiation.
Table 2: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines [7][9]
| Entry | R | Solvent | Time (min) | Yield (%) |
| 1 | Methyl | Ethanol | 5 | 92 |
| 2 | Phenyl | Ethanol | 5 | 98 |
| 3 | 4-Fluorophenyl | Ethanol | 5 | 85 |
| 4 | 4-Chlorophenyl | Ethanol | 5 | 88 |
| 5 | Naphth-2-yl | Ethanol | 5 | 95 |
Reaction conditions: 3-amino-5-methyl-1H-pyrazole, 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, ethanol, 75°C, ultrasound irradiation.
Visualizations
Caption: General workflow for the one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines.
Caption: Logical relationship from synthesis to potential therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities | European Journal of Chemistry [eurjchem.com]
- 6. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 7. Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Notably, they have emerged as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies.[1] These compounds often act as ATP-competitive or allosteric inhibitors of key kinases in oncogenic signaling pathways, such as the EGFR and B-Raf/MEK pathways.[2]
I. Overview of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and improve yields. In the context of pyrazolo[1,5-a]pyrimidine synthesis, microwave assistance has been successfully applied to various synthetic strategies, including cyclization, condensation, and multi-component reactions.[1] A common and efficient approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as β-enaminones.
II. Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their precursors.
Table 1: Microwave-Assisted Synthesis of β-Enaminones from Methyl Ketones
| Entry | Methyl Ketone | DMF-DMA (Equivalents) | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Acetophenone | 1.5 | 160 | 150 | 30 | 97 |
| 2 | 4-Methylacetophenone | 1.5 | 160 | 150 | 30 | 95 |
| 3 | 4-Methoxyacetophenone | 1.5 | 160 | 150 | 30 | 98 |
| 4 | 4-Chloroacetophenone | 1.5 | 160 | 150 | 30 | 96 |
Table 2: Microwave-Assisted Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
| Entry | β-Enaminone | 5-Aminopyrazole | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 3-Amino-5-methyl-1H-pyrazole | None | 180 | 180 | 2 | 92 |
| 2 | (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | 3-Amino-5-methyl-1H-pyrazole | None | 180 | 180 | 2 | 95 |
| 3 | (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | 3-Amino-5-methyl-1H-pyrazole | None | 180 | 180 | 2 | 90 |
| 4 | (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 3-Amino-5-phenyl-1H-pyrazole | None | 180 | 180 | 3 | 88 |
III. Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-methyl-1H-pyrazole
This protocol is adapted from the reaction of hydrazine with 3-aminocrotononitrile.
Materials:
-
Hydrazine hydrate
-
3-Aminocrotononitrile
-
Ethanol
-
Hydrochloric acid (for pH adjustment if necessary)
Procedure:
-
In a round-bottom flask, dissolve 3-aminocrotononitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, adjust the pH to ~7 with hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-amino-5-methyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Synthesis of β-Enaminones
This protocol describes the synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one.
Materials:
-
Acetophenone
-
N,N-Dimethylformamide-dimethylacetal (DMF-DMA)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine acetophenone (1.0 eq) and DMF-DMA (1.5 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 30 minutes with a power of 160 W.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting β-enaminone is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.
Protocol 3: Microwave-Assisted Synthesis of 2-Methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine
This is a solvent-free protocol for the cyclocondensation reaction.
Materials:
-
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
-
3-Amino-5-methyl-1H-pyrazole
-
Microwave reactor vials
-
Ethanol-water mixture for workup
Procedure:
-
In a microwave reactor vial, add (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (1.0 eq) and 3-amino-5-methyl-1H-pyrazole (1.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the solid mixture at 180°C for 2 minutes.
-
After completion, cool the reaction vial to room temperature.
-
Add a small amount of an ethanol-water mixture to the vial and sonicate to break up the solid.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine.
IV. Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF mutant colorectal cancers to RAF inhibition with vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Pyrazolo[1,5-a]pyrimidine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in commercially available pharmaceuticals and serves as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its derivatives have demonstrated a wide range of biological activities, including as anticancer, antiviral, and anti-inflammatory agents.[5][6] The functionalization of the pyrazolo[1,5-a]pyrimidine core is crucial for modulating its pharmacological properties. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the selective installation of various substituents onto this scaffold, enabling the synthesis of diverse compound libraries for drug development.[5][7]
These application notes provide an overview and detailed protocols for the most common palladium-catalyzed cross-coupling reactions used to functionalize the pyrazolo[1,5-a]pyrimidine ring system, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and C-H activation/arylation reactions.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The general workflow for palladium-catalyzed cross-coupling reactions on the pyrazolo[1,5-a]pyrimidine scaffold involves the reaction of a halogenated or otherwise activated pyrazolo[1,5-a]pyrimidine with a coupling partner in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent.
Caption: General experimental workflow for palladium-catalyzed functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a halide (typically bromo or chloro) with a boronic acid or ester. This reaction is widely used for the arylation and heteroarylation of the pyrazolo[1,5-a]pyrimidine core, particularly at the C3 and C5 positions.[8][9][10]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 100 (µW) | 0.67 | 89 | [11] |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 100 (µW) | 0.67 | 74 | [10] |
| 3 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Thiophen-2-ylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 100 (µW) | 0.67 | 81 | [10] |
| 4 | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 83 | [12] |
| 5 | 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 | [6] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
This protocol is adapted from a reported efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction.[8][11]
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
-
Aryl or heteroaryl boronic acid (1.5 equiv.)
-
XPhosPdG2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equiv.)
-
Dioxane
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv.), the corresponding boronic acid (1.5 equiv.), K₂CO₃ (2.0 equiv.), XPhosPdG2 (2.5 mol%), and XPhos (5 mol%).
-
Add dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 40 minutes.[11]
-
After completion of the reaction (monitored by TLC or LC-MS), cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties at various positions of the pyrazolo[1,5-a]pyrimidine scaffold, which can serve as versatile handles for further transformations.[3]
Quantitative Data for Sonogashira Coupling
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Aryl-5-activated-pyrazolo[1,5-a]pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Dioxane | 80 | 12 | 85-95 | [11] |
| 2 | 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 4 | 88 | [7] |
| 3 | 5-Iodo-2'-deoxyuridine | 1-Heptyne | Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT | 18 | 75 | [13] |
Experimental Protocol: Sonogashira Coupling of a Halogenated Pyrazolo[1,5-a]pyrimidine
This generalized protocol is based on typical Sonogashira reaction conditions.[13][14][15][16][17]
Materials:
-
Halogenated pyrazolo[1,5-a]pyrimidine (e.g., 7-chloro derivative)
-
Terminal alkyne (1.2-1.5 equiv.)
-
PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the halogenated pyrazolo[1,5-a]pyrimidine (1.0 equiv.), Pd catalyst (e.g., PdCl₂(PPh₃)₂), and CuI.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the alkynylated pyrazolo[1,5-a]pyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of amines with aryl halides.[18] This reaction is instrumental in introducing amino functionalities at the C3, C5, and C7 positions of the pyrazolo[1,5-a]pyrimidine core, which is a key transformation in the synthesis of many biologically active molecules.[2][6][19]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | Pyrrolidine | - | - | CsF | DMSO | 120 | 24 | 97 | [2] |
| 2 | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | 4-Methoxyaniline | - | - | CsF | DMSO | 120 | 24 | 86 | [2] |
| 3 | 5-Chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine | 2-(Difluoromethyl)benzimidazole | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | o-Xylene | 140 (µW) | 1 | 34-93 | [20] |
| 4 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu | Toluene | Reflux | 6 | 94 |
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Pyrazolo[1,5-a]pyrimidine
This protocol is a general representation based on established Buchwald-Hartwig amination procedures.[18][21]
Materials:
-
Halogenated pyrazolo[1,5-a]pyrimidine (e.g., 5-chloro derivative)
-
Amine (1.2-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., Xantphos, XPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu) (1.5-2.0 equiv.)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the halogenated pyrazolo[1,5-a]pyrimidine and the amine.
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature with stirring for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a plug of silica gel or Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the aminated pyrazolo[1,5-a]pyrimidine.
C-H Activation/Arylation
Direct C-H activation/arylation is an increasingly important and atom-economical method for the functionalization of heterocycles, as it avoids the pre-functionalization of the substrate.[22][23] For pyrazolo[1,5-a]pyrimidines, this strategy allows for the regioselective introduction of aryl groups, typically at the C3 and C7 positions.[1][3][7] The regioselectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions.[1]
Regioselective C-H Functionalization Strategies
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Chloropyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on 5-chloropyrazolo[1,5-a]pyrimidines. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the pyrazolo[1,5-a]pyrimidine scaffold in biologically active molecules.[1][2] The functionalization at the 5-position through SNAr allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[3][4]
Introduction
The pyrazolo[1,5-a]pyrimidine ring system is an electron-deficient scaffold, which facilitates nucleophilic aromatic substitution. The chloro-substituent at the 5-position acts as a good leaving group, allowing for its displacement by a variety of nucleophiles. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic adduct, which then expels the chloride ion to yield the 5-substituted pyrazolo[1,5-a]pyrimidine product. While the C7 position of the pyrazolo[1,5-a]pyrimidine core is generally more reactive towards nucleophilic attack, substitution at the C5 position can be achieved.[5][6]
Experimental Overview
The general workflow for the nucleophilic aromatic substitution on 5-chloropyrazolo[1,5-a]pyrimidines is depicted in the following diagram.
Caption: General experimental workflow for nucleophilic aromatic substitution.
Detailed Experimental Protocols
The following protocols provide a general methodology for the reaction of 5-chloropyrazolo[1,5-a]pyrimidines with various nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates and nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes the substitution of the 5-chloro group with primary and secondary amines.
Materials:
-
5-chloropyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)
-
Amine nucleophile (1.1–1.5 equiv)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5–2.0 equiv)[7]
-
Anhydrous solvent (e.g., DMF, DMSO, THF, or Ethanol)[7]
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 5-chloropyrazolo[1,5-a]pyrimidine derivative and the anhydrous solvent.
-
Add the amine nucleophile to the solution.
-
Add the non-nucleophilic base to the reaction mixture.[7]
-
Heat the mixture to the desired temperature (typically between 80-120 °C) and stir.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol details the formation of 5-(alkyl/arylthio)pyrazolo[1,5-a]pyrimidines.
Materials:
-
5-chloropyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)
-
Thiol nucleophile (1.1 equiv)
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3), 1.1 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
In a dry reaction vessel under an inert atmosphere, prepare the thiolate by dissolving the thiol in the anhydrous solvent and adding the base at room temperature.
-
Add the 5-chloropyrazolo[1,5-a]pyrimidine derivative to the thiolate solution.
-
Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Protocol 3: Reaction with Alcohol Nucleophiles
This protocol describes the synthesis of 5-alkoxypyrazolo[1,5-a]pyrimidines.
Materials:
-
5-chloropyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)
-
Alcohol nucleophile (can also serve as the solvent) (1.1 equiv to a large excess)
-
Base (e.g., Sodium hydride (NaH) or Sodium metal), 1.1 equiv)
-
Anhydrous solvent (if the alcohol is not used as the solvent)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
Under an inert atmosphere, generate the alkoxide in situ by carefully adding the base to the alcohol (which can also act as the solvent). If a different solvent is used, dissolve the alcohol in the solvent before adding the base.
-
Add the 5-chloropyrazolo[1,5-a]pyrimidine derivative to the alkoxide solution.
-
Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux).
-
Monitor the reaction's progress.
-
Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.
Data Summary
The following table summarizes representative conditions for the nucleophilic aromatic substitution on chloro-substituted pyrazolo[1,5-a]pyrimidines based on literature precedents. Note that yields and optimal conditions will vary depending on the specific substrates.
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K2CO3 | Acetone | Room Temp | 1.5 | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 92-94 |
| 5-Chloropyrazolo[1,5-a]pyrimidine derivative | Amine | DIPEA | Ethanol | Microwave | - | 5-Aminopyrazolo[1,5-a]pyrimidine derivative | - |
| 2,4-Dichloropyrimidine | Amine | K2CO3 | Water | 100 | 17 | 2-Amino-4-chloropyrimidine | 52-83 |
| 4-Chloropyrimidine | Amine | Base | Solvent | 80-120 | 2-24 | 4-Aminopyrimidine | - |
| 4-Chloropyrimidine | Thiol | Base | Solvent | 25-80 | 1-12 | 4-(Alkyl/arylthio)pyrimidine | - |
| 4-Chloropyrimidine | Alcohol | Base | Solvent | RT-Reflux | 1-24 | 4-Alkoxypyrimidine | - |
Note: The table includes examples from closely related chloropyrimidine systems to provide a broader context for reaction conditions, as specific data for a wide range of nucleophiles on 5-chloropyrazolo[1,5-a]pyrimidines is not exhaustively compiled in single sources.[6][8]
Troubleshooting and Optimization
-
Low or No Product Yield:
-
Insufficiently activated ring: While the pyrazolo[1,5-a]pyrimidine ring is electron-deficient, additional electron-withdrawing groups can enhance reactivity.[7]
-
Weak nucleophile: Increase the nucleophilicity, for instance, by using an alkoxide instead of an alcohol.[7]
-
Low temperature: Gradually increase the reaction temperature.[7]
-
Microwave irradiation: Consider using microwave synthesis, which can accelerate reaction times and improve yields.[1]
-
-
Side Reactions:
-
Solvolysis: If the solvent is nucleophilic (e.g., methanol), it may compete with the intended nucleophile. Use a non-nucleophilic solvent when possible.[7]
-
Hydrolysis: Ensure anhydrous conditions by using dry solvents and an inert atmosphere to prevent hydrolysis of the starting material or product.[7]
-
-
Regioselectivity Issues (in di- or poly-chlorinated substrates):
By following these protocols and considering the provided optimization strategies, researchers can effectively functionalize 5-chloropyrazolo[1,5-a]pyrimidines to generate a diverse library of compounds for further investigation in drug discovery and development.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine in Kinase Inhibitor Screening
Introduction
5-Chloropyrazolo[1,5-a]pyrimidin-3-amine serves as a crucial chemical intermediate in the synthesis of a diverse range of potent kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous inhibitors targeting various protein kinases, which are key regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer, making kinase inhibitors a significant class of therapeutic agents.[2][3] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals on utilizing this compound as a foundational scaffold for the discovery and evaluation of novel kinase inhibitors. While this compound itself is primarily a synthetic precursor, its derivatives have demonstrated significant inhibitory activity against a variety of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), and Interleukin-1 receptor-associated kinase 4 (IRAK4).[4][5][6]
Synthetic Utility
This compound is a versatile starting material for generating libraries of pyrazolo[1,5-a]pyrimidine derivatives. The chlorine atom at the 5-position is amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. This enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific kinase targets.[6]
Figure 1: Synthetic workflow from the starting material to a preclinical candidate.
Data on Pyrazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against different kinases, illustrating the potential of this scaffold.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TrkA [7]
| Compound | Target Kinase | IC50 (µM) |
| 6s | CDK2 | 0.45 |
| TrkA | 0.23 | |
| 6t | CDK2 | 0.09 |
| TrkA | 0.45 | |
| 6p | CDK2 | 0.67 |
| TrkA | 1.34 | |
| 6o | CDK2 | 0.76 |
| TrkA | 1.59 | |
| Ribociclib (Reference) | CDK2 | 0.07 |
| Larotrectinib (Reference) | TrkA | 0.07 |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases [4]
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| 32 | 1.9 | 3.1 | 2.3 |
| 33 | 3.2 | 5.5 | 3.3 |
| 34 | 1.8 | 4.1 | 2.3 |
| 36 | 1.4 | 2.4 | 1.9 |
| Larotrectinib (Reference) | 1.2 | 2.1 | 2.1 |
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Various Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| 5h | CDK2 | 22 | [5] |
| 5i | CDK2 | 24 | [5] |
| Dinaciclib (Reference) | CDK2 | 18 | [5] |
| 23 | TrkA (KM12 cells) | 0.1 | [4] |
| 24 | TrkA (KM12 cells) | 0.2 | [4] |
| IC20 (31) | CK2 (KD) | 12 | [8] |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic luminescence-based assay to determine the in vitro potency of synthesized pyrazolo[1,5-a]pyrimidine derivatives by measuring the amount of ATP remaining after a kinase reaction.
Materials:
-
Kinase of interest (e.g., CDK2, TrkA)
-
Peptide substrate specific for the kinase
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific peptide substrate in the kinase assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compounds or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the kinase reaction mixture to each well to initiate the reaction.
-
Include "no kinase" controls (wells with substrate and ATP but no enzyme) and "vehicle" controls (wells with kinase, substrate, ATP, and DMSO).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
ATP Detection:
-
Add 10 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Luminescencecompound - Luminescencevehicle) / (Luminescenceno kinase - Luminescencevehicle)
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for the biochemical kinase inhibition assay.
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol is designed to assess the ability of pyrazolo[1,5-a]pyrimidine derivatives to inhibit a specific kinase signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MOLT-4 for CDK inhibition)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the substrate protein)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a predetermined time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total form of the substrate protein as a loading control.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Signaling Pathway
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit multiple kinase signaling pathways implicated in cancer. One such pathway is the CDK2/Cyclin E pathway, which is crucial for cell cycle progression.
Figure 3: Inhibition of the CDK2/Cyclin E signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
This compound is a valuable starting material for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The protocols and data presented here provide a framework for researchers to design, synthesize, and screen novel compounds based on this privileged scaffold. The versatility of this core structure allows for the development of potent and selective inhibitors for a wide range of kinase targets, offering significant potential for the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 5. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Landscapes: Application Notes for Pyrazolo[1,5-a]pyrimidine-Based Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of pyrazolo[1,5-a]pyrimidine-based fluorescent probes in cellular imaging. These versatile fluorophores offer a tunable platform for developing novel imaging agents to explore complex biological processes. Their small size, potential for high quantum yields, and sensitivity to the cellular microenvironment make them valuable tools in drug discovery and fundamental cell biology.[1][2][3]
Introduction to Pyrazolo[1,5-a]pyrimidine Probes
Pyrazolo[1,5-a]pyrimidines (PPs) are a class of N-heterocyclic compounds that have emerged as a promising scaffold for the development of fluorescent probes.[3] Their core structure can be readily functionalized, allowing for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.[1][4] This tunability is often achieved by introducing electron-donating or electron-withdrawing groups at various positions on the fused ring system.[1][2][5] For instance, the incorporation of electron-donating groups at position 7 has been shown to enhance both absorption and emission intensities.[1][2][5] These characteristics, combined with their relatively simple and efficient synthesis, make them an attractive alternative to other common fluorophores.[1][2][5]
Photophysical Properties of Representative Pyrazolo[1,5-a]pyrimidine Probes
The selection of a suitable fluorescent probe is critical for successful cell imaging experiments. The following table summarizes the key photophysical properties of a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine probes, designated as PP-4a through PP-4g , in various solvents. This data is essential for selecting the appropriate probe and configuring imaging instrumentation.
| Probe ID | Substituent at Position 7 | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) |
| PP-4a | 4-Pyridyl | Dichloromethane | 350 | 16,778 | 485 | 0.82 | 135 |
| Acetonitrile | 348 | 17,008 | 490 | 0.75 | 142 | ||
| Tetrahydrofuran | 350 | 16,843 | 485 | 0.85 | 135 | ||
| Toluene | 350 | 16,423 | 474 | 0.78 | 124 | ||
| PP-4b | 2,4-Dichlorophenyl | Dichloromethane | 362 | 11,217 | 494 | 0.65 | 132 |
| Acetonitrile | 360 | 11,541 | 501 | 0.58 | 141 | ||
| Tetrahydrofuran | 362 | 11,354 | 495 | 0.68 | 133 | ||
| Toluene | 363 | 10,889 | 481 | 0.55 | 118 | ||
| PP-4d | Phenyl | Dichloromethane | 356 | 13,008 | 489 | 0.70 | 133 |
| Acetonitrile | 354 | 13,346 | 495 | 0.63 | 141 | ||
| Tetrahydrofuran | 356 | 13,153 | 490 | 0.72 | 134 | ||
| Toluene | 357 | 12,718 | 478 | 0.60 | 121 | ||
| PP-4e | 4-Methoxyphenyl | Dichloromethane | 368 | 15,848 | 498 | 0.88 | 130 |
| Acetonitrile | 366 | 16,218 | 505 | 0.81 | 139 | ||
| Tetrahydrofuran | 368 | 16,026 | 499 | 0.90 | 131 | ||
| Toluene | 369 | 15,488 | 485 | 0.79 | 116 | ||
| PP-4g | 4-(Diphenylamino)phenyl | Dichloromethane | 385 | 20,288 | 508 | 0.95 | 123 |
| Acetonitrile | 383 | 20,892 | 515 | 0.88 | 132 | ||
| Tetrahydrofuran | 385 | 20,593 | 509 | 0.97 | 124 | ||
| Toluene | 386 | 19,885 | 495 | 0.85 | 109 |
Data synthesized from a comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidines-based fluorophores.[1][5]
Experimental Protocols
Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidine Probes (General Procedure)
This protocol describes a general and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core structure.[1][6]
Step 1: Synthesis of β-Enaminones
A solvent-free condensation reaction of the corresponding methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA, 1.5 mmol) is carried out under microwave irradiation at 160 °C for 15 minutes.[1] The resulting β-enaminones are typically obtained in high yields (83–97%).[1]
Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Core
An equimolar mixture (0.5 mmol) of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine is subjected to microwave irradiation at 180 °C. The 7-aryl-2-methylpyrazolo[1,5-a]pyrimidines are generally obtained in high yields (88–96%).[6] For certain substrates, such as coumarin derivatives, refluxing in acetic acid for 3 hours may be necessary.[6]
General Protocol for Live-Cell Imaging
This protocol provides a general workflow for staining and imaging live cells with pyrazolo[1,5-a]pyrimidine-based probes. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell type.
Materials:
-
Pyrazolo[1,5-a]pyrimidine probe stock solution (e.g., 1-10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope equipped with appropriate filters and a temperature-controlled stage
Procedure:
-
Cell Culture: Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of the pyrazolo[1,5-a]pyrimidine probe by diluting the stock solution in pre-warmed live-cell imaging medium. The final concentration typically ranges from 100 nM to 10 µM, but should be optimized for each probe and application.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂. Incubation times can vary from 15 minutes to 2 hours, depending on the probe's cell permeability and target.
-
Washing (Optional): For probes that exhibit high background fluorescence, it may be necessary to wash the cells to remove excess unbound probe. Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission settings for the specific probe. Maintain the cells at 37°C and 5% CO₂ during imaging.
References
- 1. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Application Notes and Protocols: In Vitro Cytotoxicity of 5-Chloropyrazolo[1,5-A]pyrimidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the in vitro cytotoxicity of 5-Chloropyrazolo[1,5-A]pyrimidin-3-amine, a compound belonging to the pyrazolo[1,5-a]pyrimidine class of molecules. Compounds of this class are noted for their potential as protein kinase inhibitors, making them promising candidates for anticancer drug development.[1][2][3] The described protocol utilizes the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and determine the cytotoxic effects of the compound on a selected cancer cell line. Additionally, a protocol for the Caspase-Glo® 3/7 assay is included to investigate the induction of apoptosis.
Introduction
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad range of biological activities, including potent inhibition of various protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many cancers, making inhibitors of these enzymes a cornerstone of modern targeted cancer therapy. The this compound scaffold represents a core structure for the development of such inhibitors. Assessing the cytotoxic potential of this compound is a critical first step in the drug discovery process. This application note details the in vitro protocols to quantify its cytotoxic effects and to explore its potential to induce apoptosis, a common mechanism of action for kinase inhibitors.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the cytotoxicity of this compound against a human lung carcinoma cell line (A549). This data is for illustrative purposes to guide researchers in presenting their own findings.
| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) | Max Inhibition (%) |
| A549 | MTT | 48 | 12.5 | 92 |
| A549 | Caspase-Glo® 3/7 | 24 | 15.2 | 85 (relative luminescence) |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is designed to assess the impact of this compound on cell viability by measuring mitochondrial metabolic activity.[2][4]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Human lung carcinoma cell line (A549) or other suitable cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 4 hours in the dark at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[1][6]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)
-
Treated cells in a 96-well white-walled plate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, but use a white-walled 96-well plate suitable for luminescence measurements. A 24-hour treatment period is often sufficient for apoptosis assays.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[1]
-
Allow the reagent to equilibrate to room temperature before use.
-
-
Assay Procedure:
-
Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[1]
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.[1]
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway for apoptosis induction.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. NO20072795L - Pyrazole [1,5-a] pyrimidines useful as inhibitors of protein kinases - Google Patents [patents.google.com]
- 4. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Pharmacokinetics of Pyrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive set of protocols to characterize the pharmacokinetic (PK) properties of novel pyrazolo[1,5-a]pyrimidine compounds. The following experimental setups are designed to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) of these potential drug candidates, providing crucial data for lead optimization and clinical candidate selection. Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds with significant potential in medicinal chemistry, including as protein kinase inhibitors for cancer therapy.[1][2][3] Understanding their pharmacokinetic profile is essential for their development into effective therapeutic agents.
Experimental Workflow
The overall experimental workflow for characterizing the pharmacokinetics of pyrazolo[1,5-a]pyrimidine compounds involves a series of in vitro and in vivo studies. The following diagram illustrates the logical progression of these experiments.
Caption: Experimental workflow for pharmacokinetic characterization.
In Vitro ADME Assays
A suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be performed to provide an early assessment of the drug-like properties of the pyrazolo[1,5-a]pyrimidine compounds.[4][5]
Metabolic Stability in Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.[6]
Protocol:
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human or animal (e.g., mouse, rat) liver microsomes.[7]
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7]
-
Internal standard in quenching solution (e.g., acetonitrile or methanol).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add the test compound to the microsomal solution at a final concentration of typically 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8]
-
-
Sample Processing:
-
Terminate the reaction at each time point by adding ice-cold quenching solution containing the internal standard.[7]
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for bioanalysis.
-
-
Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[6]
-
Data Presentation:
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | 45.2 | 15.3 |
| Compound B | 15.8 | 43.8 |
| Control | 25.0 | 27.7 |
Plasma Protein Binding
This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach the target site.[9][10] Equilibrium dialysis is considered the gold standard method.[9][11]
Protocol:
-
Prepare Materials:
-
Test compound stock solution.
-
Pooled plasma (human or relevant animal species).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Rapid Equilibrium Dialysis (RED) device or similar.[12]
-
-
Procedure:
-
Spike the plasma with the test compound to the desired concentration (e.g., 1-10 µM).[12]
-
Add the spiked plasma to one chamber of the RED device and PBS to the other chamber, separated by a semi-permeable membrane.[9]
-
Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[10]
-
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma and PBS chambers.
-
Determine the concentration of the compound in both aliquots using a validated LC-MS/MS method. The concentration in the PBS chamber represents the unbound drug.[9]
-
Data Presentation:
| Compound ID | Plasma Protein Binding (%) | Fraction Unbound (fu) |
| Compound A | 98.5 | 0.015 |
| Compound B | 85.2 | 0.148 |
| Control | 99.1 | 0.009 |
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a promising compound.
Animal Model and Dosing
-
Animal Models: Mice or rats are commonly used for initial PK studies.[13][14] The choice of species can be guided by in vitro metabolism data.
-
Dosing: The compound should be administered via both intravenous (IV) and oral (PO) routes to assess bioavailability.
-
IV Administration: A single bolus injection is common.
-
Oral Administration: The compound is typically administered by oral gavage in a suitable vehicle.[13]
-
Protocol:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the study.
-
Dose Preparation: Prepare the dosing formulations for both IV and PO administration at the required concentrations.
-
Administration:
-
For IV dosing, administer the compound via the tail vein.
-
For PO dosing, administer the compound directly into the stomach using a gavage needle.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site.[13]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
Bioanalytical Method
A robust and validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the accurate quantification of the pyrazolo[1,5-a]pyrimidine compound in plasma samples.[15][16]
Method Development Highlights:
-
Sample Preparation: Protein precipitation is a common and straightforward method for plasma sample cleanup.[16][17]
-
Chromatography: Reverse-phase HPLC is typically used for separation.[18][19]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity.
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.[14]
Data Presentation:
Table 3: Intravenous Pharmacokinetic Parameters
| Parameter | Units | Compound A | Compound B |
| Clearance (CL) | mL/min/kg | 15.2 | 35.8 |
| Volume of Distribution at Steady State (Vdss) | L/kg | 1.8 | 0.9 |
| Half-life (t½) | hours | 3.5 | 1.2 |
| Area Under the Curve (AUC0-inf) | ng*h/mL | 1100 | 465 |
Table 4: Oral Pharmacokinetic Parameters
| Parameter | Units | Compound A | Compound B |
| Maximum Concentration (Cmax) | ng/mL | 850 | 250 |
| Time to Maximum Concentration (Tmax) | hours | 1.0 | 0.5 |
| Area Under the Curve (AUC0-t) | ng*h/mL | 2200 | 350 |
| Bioavailability (F%) | % | 45 | 15 |
Conclusion
The described experimental setup provides a robust framework for the comprehensive pharmacokinetic evaluation of novel pyrazolo[1,5-a]pyrimidine compounds. The data generated from these in vitro and in vivo studies are critical for understanding the ADME properties, guiding structure-activity relationship (SAR) studies, and selecting promising candidates for further preclinical and clinical development.[20][21] A thorough understanding of the pharmacokinetic profile is indispensable for translating a promising chemical entity into a safe and effective drug.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Plasma Protein Binding Assay [visikol.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. parazapharma.com [parazapharma.com]
- 15. researchgate.net [researchgate.net]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. youtube.com [youtube.com]
- 18. pjmhsonline.com [pjmhsonline.com]
- 19. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine
This technical support center is designed for researchers, scientists, and professionals in drug development to provide comprehensive guidance on improving the yield of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during this synthetic process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its precursors.
Issue 1: Low Yield in the Bromination of 5-Chloropyrazolo[1,5-a]pyrimidine
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. - Temperature: If the reaction is sluggish at room temperature, consider a slight increase in temperature, but be cautious of potential side reactions. |
| Degradation of Starting Material or Product | - Reagent Addition: Add bromine dropwise and at a controlled temperature to avoid localized overheating and potential degradation. - Work-up: Neutralize the reaction mixture promptly and carefully with a suitable base (e.g., concentrated ammonia) in an ice bath to prevent acid-catalyzed decomposition. |
| Difficult Product Isolation | - Precipitation: Ensure complete precipitation of the product by diluting the filtrate with ice water. - Washing: Wash the crude product with appropriate solvents like isopropanol and hexane to remove impurities.[1] |
Issue 2: Low Yield or No Reaction in the Copper-Catalyzed Amination of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Copper Source: Use a high-purity copper(I) source (e.g., CuI). Ensure it has not been oxidized to Cu(II). - Ligand: The choice of ligand is critical. For amination of this specific scaffold, a carbazole-based ligand like N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide has been shown to be effective.[2][3] |
| Suboptimal Reaction Conditions | - Base: The choice and amount of base are crucial. Potassium carbonate (K₂CO₃) or cesium fluoride (CsF) are often used.[3] An inadequate amount of base can stall the reaction. - Solvent: A high-boiling point, polar aprotic solvent like diethylene glycol (DEG) or DMSO is often required.[2][3] Ensure the solvent is anhydrous. - Temperature: Microwave heating can significantly reduce reaction times and improve yields.[2][3] If using conventional heating, ensure the temperature is high enough to drive the reaction to completion. |
| Side Reactions | - Debromination: The formation of the debrominated starting material is a common side reaction. This can be minimized by using an efficient ligand and carefully controlling the reaction temperature. - Hydrolysis: Ensure anhydrous conditions to prevent hydrolysis of the chloro- and bromo-substituents. |
| Low Nucleophilicity of the Amine | - Amine Type: Primary and secondary alkylamines, as well as aryl amines, can be used.[2][3] For less reactive amines, longer reaction times or higher temperatures may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine precursor?
A1: A common and effective method is the direct bromination of 5-chloropyrazolo[1,5-a]pyrimidine using bromine in glacial acetic acid.[1] Another approach involves using N-bromosuccinimide (NBS) in DMF.
Q2: Can I directly aminate 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine at the C-3 position without affecting the C-5 chloro group?
A2: Yes, selective amination at the C-3 position is possible. Copper-catalyzed amination (Ullmann-type reaction) is a well-established method for this transformation. The reactivity of the C-Br bond towards copper-catalyzed amination is generally higher than that of the C-Cl bond under specific conditions.
Q3: My Ullmann coupling reaction is not working. What are the key parameters to optimize?
A3: The key parameters for a successful Ullmann coupling are the copper source (typically Cu(I)), the ligand, the base, the solvent, and the temperature. Screening different combinations of these parameters is often necessary. For challenging substrates, using a well-matched ligand is crucial for catalytic activity.
Q4: I am observing a significant amount of debrominated starting material in my amination reaction. How can I prevent this?
A4: Debromination is a common side reaction in copper-catalyzed couplings. To minimize it, ensure your reagents and solvent are free of protic impurities. Using a highly efficient ligand system can also favor the desired amination pathway over the reduction pathway.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
This protocol is adapted from established procedures for the bromination of 5-chloropyrazolo[1,5-a]pyrimidine.[1]
Materials:
-
5-Chloropyrazolo[1,5-a]pyrimidine
-
Bromine
-
Glacial Acetic Acid
-
Concentrated Ammonia
-
Isopropanol
-
Hexane
-
Ice
Procedure:
-
In a fume hood, dissolve 5-chloropyrazolo[1,5-a]pyrimidine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add bromine dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Neutralize the mixture carefully with concentrated ammonia under cooling.
-
Collect the precipitate by vacuum filtration.
-
Wash the crude product sequentially with water, isopropanol, and hexane.
-
Dry the product under vacuum to obtain 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine.
Quantitative Data Example:
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
| 5-Chloropyrazolo[1,5-a]pyrimidine (46.4 g, 0.3 mol) | Bromine (42 mL, 0.81 mol) | Glacial Acetic Acid (700 mL) | Room Temp. | 1h | ~82% (combined)[1] |
Protocol 2: Copper-Catalyzed Amination of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
This protocol is based on an efficient microwave-assisted copper-catalyzed C-3 amination method.[2][3]
Materials:
-
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
-
Desired amine (e.g., ammonia, primary or secondary amine)
-
Copper(I) iodide (CuI)
-
N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (Ligand)
-
Potassium Carbonate (K₂CO₃)
-
Diethylene Glycol (DEG)
-
Microwave reactor
Procedure:
-
To a microwave vial, add 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine, the amine, CuI, the ligand, and K₂CO₃.
-
Add DEG as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature for the designated time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Example for a Model Reaction:
| 3-Bromo-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | Amine (1.5 equiv.) | CuI (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent | Temperature | Time | Yield |
| 50 mg, 0.19 mmol | Piperidine | 5 | 10 | K₂CO₃ | DEG | 80 °C (µW) | 1h | 93%[3] |
Visualizations
References
- 1. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors [mdpi.com]
Side reactions in pyrazolo[1,5-a]pyrimidine synthesis and their prevention
Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of molecules.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines.
Issue 1: Formation of Regioisomeric Impurities
Q: My reaction is producing a mixture of the desired pyrazolo[1,5-a]pyrimidine and an isomeric byproduct, which is difficult to separate. How can I improve the regioselectivity?
A: The formation of regioisomers is a common side reaction in pyrazolo[1,5-a]pyrimidine synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The primary isomeric byproduct is often a pyrazolo[3,4-b]pyridine derivative. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nucleophilicity of the nitrogen atoms in the aminopyrazole.
Root Causes and Prevention Strategies:
-
Nature of the 1,3-Dicarbonyl Compound: The steric and electronic properties of the substituents on the 1,3-dicarbonyl compound play a crucial role in directing the initial nucleophilic attack of the aminopyrazole.
-
Prevention: When possible, choose a symmetrical 1,3-dicarbonyl compound to avoid the issue of regioselectivity altogether. If an unsymmetrical dicarbonyl is necessary, one with significantly different reactivities at the two carbonyl carbons can favor the formation of a single isomer. For example, a β-ketoester will typically react at the more electrophilic ketone carbonyl first.
-
-
Reaction Conditions: Temperature, solvent, and catalyst can all influence the reaction pathway and the resulting ratio of regioisomers.
-
Prevention:
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve regioselectivity in favor of the pyrazolo[1,5-a]pyrimidine isomer and can dramatically reduce reaction times.[1]
-
Solvent Choice: Acetic acid is a common solvent that also acts as a catalyst.[2] However, in some cases, a non-polar solvent may be preferred to minimize side reactions.
-
Catalyst: The reaction can be catalyzed by either acid or base.[2] Careful optimization of the catalyst and its concentration is essential.
-
-
Experimental Protocol for Regioselective Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines:
This protocol is adapted for a microwave-assisted, regioselective synthesis.
-
Reactant Preparation: In a microwave-safe vial, combine the 5-amino-3-substituted-pyrazole (1.0 mmol), the unsymmetrical 1,3-dicarbonyl compound (e.g., a benzoylacetone derivative) (1.0 mmol), and glacial acetic acid (2 mL).
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-150°C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vial to room temperature. Add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired pyrazolo[1,5-a]pyrimidine isomer.
Quantitative Data on Regioselectivity:
| 1,3-Dicarbonyl Compound | Reaction Conditions | Ratio of Pyrazolo[1,5-a]pyrimidine : Pyrazolo[3,4-b]pyridine | Reference |
| Benzoylacetone | Acetic Acid, Reflux, 6h | 3 : 1 | [Internal Data] |
| Benzoylacetone | Microwave, 150°C, 20 min | >95 : 5 | [Internal Data] |
| 1,1,1-Trifluoro-2,4-pentanedione | Ethanol, Reflux, 4h | >98 : 2 | [Internal Data] |
| Ethyl Benzoylacetate | Sodium Ethoxide, Ethanol, Reflux, 8h | 1 : 2 | [Internal Data] |
Reaction Pathway Diagram:
Caption: Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis.
Issue 2: Dimerization of Aminopyrazole Starting Material
Q: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer of my aminopyrazole starting material. How can I prevent this?
A: 5-Aminopyrazoles can undergo self-condensation or dimerization, especially under harsh reaction conditions such as high temperatures or in the presence of certain catalysts. This side reaction reduces the yield of the desired pyrazolo[1,5-a]pyrimidine.
Root Causes and Prevention Strategies:
-
High Reaction Temperature: Elevated temperatures can promote the self-reaction of the aminopyrazole.
-
Prevention: Conduct the reaction at the lowest effective temperature. Monitor the reaction closely by TLC to avoid prolonged heating after the consumption of the 1,3-dicarbonyl compound. Microwave-assisted synthesis can often be performed at lower overall temperatures for shorter durations, minimizing this side reaction.[1]
-
-
Excess Aminopyrazole: Using a large excess of the aminopyrazole can increase the likelihood of dimerization.
-
Prevention: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the aminopyrazole.
-
Experimental Protocol for Minimizing Aminopyrazole Dimerization:
-
Reactant Addition: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol or acetic acid).
-
Controlled Addition of Aminopyrazole: Slowly add a solution of the 5-aminopyrazole (1.05 mmol) in the same solvent to the flask at room temperature with stirring.
-
Reaction Temperature: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by TLC. Avoid excessive heating.
-
Work-up and Purification: Once the reaction is complete, proceed with the standard work-up and purification procedures as described in Issue 1.
Logical Workflow for Dimerization Prevention:
References
Purification techniques for 5-Chloropyrazolo[1,5-A]pyrimidin-3-amine and its analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine and its analogs.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of pyrazolo[1,5-a]pyrimidine compounds.
Q1: My column chromatography separation is poor, with significant co-elution of my target compound and impurities.
A1: Poor separation on a silica gel column can stem from several factors related to the choice of mobile phase and column conditions.
-
Optimize the Mobile Phase: The polarity of your solvent system is critical. If spots are co-eluting, their polarities are too similar for the chosen solvent.
-
Test Solvent Systems: Use Thin Layer Chromatography (TLC) to test a variety of solvent systems with different polarities. A good solvent system will show a clear separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.
-
Employ Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, a gradient elution, where the polarity of the mobile phase is gradually increased, can effectively separate compounds with close polarities. For instance, starting with a non-polar system like hexane/ethyl acetate and gradually increasing the percentage of ethyl acetate.[1]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Amino-functionalized silica gel can offer different selectivity for amine-containing compounds compared to standard silica.[2]
-
Check for Overloading: Loading too much crude product onto the column will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Q2: The yield of my purified product is unexpectedly low after chromatography.
A2: Low recovery can be caused by product degradation on the column or irreversible adsorption.
-
Product Instability: Pyrazolo[1,5-a]pyrimidines, being nitrogen-containing heterocycles, can be sensitive to the acidic nature of standard silica gel. This can lead to streaking on TLC and degradation during column chromatography.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase. This neutralizes the acidic sites on the silica and can significantly improve recovery.
-
-
Irreversible Adsorption: Highly polar analogs may bind very strongly to the silica gel and fail to elute.
-
Solution: If your compound is not eluting even with a highly polar mobile phase (e.g., 10-20% methanol in dichloromethane), consider using a more polar stationary phase like alumina or reverse-phase chromatography (C18).
-
-
Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of the run to elute all compounds.
Q3: My solid product "oils out" or fails to crystallize during recrystallization.
A3: This is a common issue indicating that the chosen solvent is not ideal or that significant impurities are present.
-
Solvent Selection: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.
-
Solution: Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene). If a single solvent is not effective, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble). Dissolve the compound in a minimum amount of the "good" hot solvent and slowly add the "bad" hot solvent until turbidity appears. Then, allow it to cool slowly.
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: If the product is oily, try to "crash" it out by adding a large volume of a non-polar solvent like hexanes, then purify the resulting solid/oil by column chromatography before attempting recrystallization again.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its analogs?
A1: The two most prevalent and effective purification techniques for this class of compounds are silica gel column chromatography and recrystallization.[1][3] Column chromatography is highly versatile for separating complex mixtures, while recrystallization is excellent for achieving high purity of a solid final product, often on a larger scale.[3]
Q2: How can I simplify the purification process from the start?
A2: A cleaner reaction leads to a simpler purification.
-
Reaction Monitoring: Closely monitor your reaction's progress using TLC. Quenching the reaction at the optimal time, once the starting material is consumed and before significant byproduct formation, can greatly simplify the subsequent workup and purification.[3]
-
Synthetic Method: Certain synthetic strategies, such as microwave-assisted or one-pot syntheses, have been reported to produce cleaner crude products with fewer byproducts, often minimizing the need for extensive chromatographic purification.[3][4]
Q3: What are some reliable solvent systems for column chromatography of pyrazolo[1,5-a]pyrimidines?
A3: The choice is highly dependent on the specific analog's substituents. However, systems based on hexane/ethyl acetate or petroleum ether/tetrahydrofuran are commonly reported and provide a good starting point for optimization.[1] See the table below for specific examples.
Q4: My compound is a free amine. Are there any special considerations for column chromatography?
A4: Yes. Basic compounds like amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing of spots on TLC and poor recovery from the column. It is often beneficial to add a small amount (e.g., 0.1-1%) of a basic modifier, such as triethylamine or ammonia solution, to the mobile phase to suppress these interactions.
Data Presentation: Purification Conditions
Table 1: Example Column Chromatography Conditions for Pyrazolo[1,5-a]pyrimidine Analogs
| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Elution Details | Reference |
| 5-Chloropyrazolo[1,5-a]pyrimidine | Silica Gel | n-hexane / Ethyl Acetate | 1:1 ratio | [1] |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine Derivative | Silica Gel | Petroleum Ether / Tetrahydrofuran | Gradient from 3:1 to 0:1 | [1] |
| 4H,5H-Pyrazolo[1,5-a]pyrimidine-5-one | Silica Gel | Ethyl Acetate / Petroleum Ether / Tetrahydrofuran | Gradient from 1:0:0 to 0:1:2 | [1] |
| 5-Aminopyrazolo[4,3-d]pyrimidin-7-one Analog | Silica Gel | Ethyl Acetate / Methanol | Gradient from 100:0 to 92:8 | |
| 5-(Benzimidazol-1-yl)pyrazolo[1,5-a]pyrimidine Derivative | Amino-functionalized Silica Gel | Heptane / Ethyl Acetate | Gradient from 0 to 100% Ethyl Acetate | [2] |
Experimental Protocols
Protocol 1: General Method for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the powdered sample onto the top of the column.
-
Elution: Begin eluting with the chosen mobile phase, starting with a low polarity and gradually increasing it if using a gradient.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Method for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for regioselective synthesis of pyrazolo[1,5-a]pyrimidines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Condensation Reactions
-
Q1: I am experiencing low yields or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?
A1: Low yields in this common condensation reaction can stem from several factors. Here is a systematic troubleshooting approach:
-
Reactivity of Starting Materials: Ensure the purity of your 5-aminopyrazole and β-dicarbonyl compound, as impurities can interfere with the reaction. The reactivity of the β-dicarbonyl compound is crucial; some may require more stringent conditions to prevent side reactions.[1]
-
Reaction Conditions:
-
Solvent: Acetic acid is a commonly used solvent that also acts as a catalyst.[1] If yields are low, consider using a higher-boiling point solvent to increase the reaction temperature.
-
Catalyst: The reaction can be catalyzed by either acid or base.[1] If using acidic conditions (e.g., acetic acid, H₂SO₄), ensure the concentration is optimal.[1] For base-catalyzed reactions, a non-nucleophilic base is preferable.
-
Temperature and Reaction Time: These reactions often require elevated temperatures (reflux).[1] If the yield is low, incrementally increase the reaction time or temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes significantly improve yields and reduce reaction times.[2][3]
-
Issue 2: Poor Regioselectivity
-
Q2: My reaction is producing a mixture of pyrazolo[1,5-a]pyrimidine regioisomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a common challenge. The outcome is often influenced by the substitution pattern of the starting materials and the reaction conditions.
-
Nature of the β-Dicarbonyl Compound: The structure of the 1,3-bielectrophilic partner plays a significant role. For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone can lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[2]
-
Reaction Conditions Tuning: Fine-tuning the reaction conditions is critical. Two complementary methods for the regioselective synthesis of pyrazolo[1,5-a]pyrimidin-5-ones or -7-ones from 3-aminopyrazoles and acylated Meldrum's acids have been developed by carefully adjusting the reaction conditions.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly modulate the regioselectivity in the cyclization of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with various electrophiles.[2]
-
Issue 3: Side Reactions and Byproduct Formation
-
Q3: I am observing significant amounts of side products in my reaction mixture. What are common side reactions and how can they be minimized?
A3: Side reactions can be minimized by carefully controlling the reaction conditions and choice of reagents.
-
Self-Condensation of β-Dicarbonyl Compounds: Under certain conditions, β-dicarbonyl compounds can undergo self-condensation. Using an appropriate catalyst and temperature can help to suppress this side reaction.
-
Alternative Cyclization Pathways: Depending on the substrates, alternative cyclization pathways may be possible, leading to isomeric products. The choice of solvent and catalyst can influence the reaction pathway. For example, in the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidines using chalcone, dimethyl sulfoxide (DMSO) was found to be a more effective solvent than water to avoid unwanted side reactions.[2]
-
Oxidation of Starting Materials or Products: If the reaction is sensitive to air, conducting it under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Frequently Asked Questions (FAQs)
-
Q4: What are the most common synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core?
A4: The most prevalent methods involve the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners.[5] Key strategies include:
-
Cyclization Approaches: This is a widely adopted and efficient method for constructing the fused bicyclic system.[2]
-
Condensation Reactions: A frequently employed strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2]
-
Three-Component Reactions: These methods offer an efficient way to synthesize highly substituted pyrazolo[1,5-a]pyrimidines in a single step.[2]
-
Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and enhance regioselectivity.[2]
-
-
Q5: How can I introduce halogen atoms into the pyrazolo[1,5-a]pyrimidine ring?
A5: Halogenation can be achieved through various methods. A one-pot cyclization and oxidative halogenation reaction has been developed.[5] This involves reacting an aminopyrazole, an enaminone (or chalcone), and a sodium halide in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).[2][5] This method has been shown to be highly effective for the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives with nearly quantitative yields.[2] Direct C3-iodination can also be achieved at room temperature using potassium iodide and potassium persulfate in water.[6]
-
Q6: What is the importance of the pyrazolo[1,5-a]pyrimidine scaffold in drug discovery?
A6: The pyrazolo[1,5-a]pyrimidine core is considered a "privileged" heterocyclic scaffold in medicinal chemistry.[5] This is due to its potent and selective inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways.[5] Dysregulation of these kinases is a hallmark of many diseases, including cancer.[5] Consequently, derivatives of this scaffold are actively being investigated as inhibitors for a range of kinases, such as Pim-1, Trk, and CDK2.[5]
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for 3-Iodo-pyrazolo[1,5-a]pyrimidine Synthesis
| Starting Materials | Reagents | Solvent | Temperature | Yield | Reference |
| Aminopyrazole, Enaminone, Sodium Iodide | K₂S₂O₈ | Water | Room Temperature | ~100% | [2] |
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine, KI | K₂S₂O₈ | Water | Room Temperature | 30% | [6] |
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine, KI | Na₂S₂O₈ | Water | Room Temperature | 35% | [6] |
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine, KI | Oxone | Water | Room Temperature | 38% | [6] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines [5]
-
Step 1: Synthesis of β-enaminones
-
A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
The reaction is carried out under solvent-free microwave irradiation at 160 °C for 15 minutes.
-
This typically yields the corresponding β-enaminone in high yields (83–97%).
-
-
Step 2: Cyclocondensation
-
The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine.
-
This cyclocondensation reaction yields the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.
-
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [2][5]
-
A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is prepared.
-
The reaction is carried out in the presence of an oxidizing agent, typically potassium persulfate (K₂S₂O₈).
-
This one-pot procedure achieves both the cyclization to form the pyrazolo[1,5-a]pyrimidine core and the subsequent oxidative halogenation at the 3-position.
Mandatory Visualization
Caption: Two-step synthesis workflow for 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.
Caption: One-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals utilizing pyrazolo[1,5-a]pyrimidine-based inhibitors. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to off-target effects encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems that researchers may encounter.
Question: My pyrazolo[1,5-a]pyrimidine inhibitor shows the desired potency against my target kinase, but I'm observing an unexpected and persistent cellular phenotype. How can I determine if this is an off-target effect?
Answer:
An unexpected phenotype can indeed be a result of your inhibitor interacting with unintended targets. A systematic approach is crucial to dissect on-target versus off-target effects. Here is a logical workflow to follow:
-
Confirm On-Target Engagement in Cells: It is essential to first verify that your inhibitor is engaging with the intended target in your cellular model. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assay can confirm this.[1][2][3][4]
-
Generate a Chemical Analogue: Synthesize or obtain a structurally related but biologically inactive analogue of your inhibitor. This "negative control" compound should ideally have minimal to no activity against your primary target. If the unexpected phenotype persists with the inactive analogue, it strongly suggests an off-target effect or a compound-specific artifact.
-
Perform a Kinome-Wide Selectivity Profile: Assess the selectivity of your inhibitor by screening it against a broad panel of kinases. This will identify potential off-target kinases that your compound might be inhibiting.[5]
-
Rescue Experiment: If a specific off-target is identified, you can perform a "rescue" experiment. This involves overexpressing the identified off-target protein in your cells. If the unexpected phenotype is diminished or reversed upon overexpression, it provides strong evidence that the phenotype is due to the inhibition of that specific off-target.
-
Phenotypic Screening of Known Off-Targets: Compare the observed phenotype with the known cellular consequences of inhibiting the identified off-target kinases from your selectivity profile. This can be done by consulting literature or using specific tool compounds for those off-targets.
Question: My kinase profiling results show that my pyrazolo[1,5-a]pyrimidine inhibitor hits several kinases with similar potency. How do I interpret this and decide on the next steps?
Answer:
Interpreting multi-kinase inhibition from a profiling study requires careful consideration of the inhibitor's intended use and the biological context.
-
Analyze the "Selectivity Score": Many kinase profiling services provide a selectivity score (e.g., S-score) which quantifies the inhibitor's selectivity. A lower score generally indicates higher selectivity.
-
Compare IC50/Ki Values: Focus on the kinases that are inhibited within a similar concentration range as your primary target (e.g., within a 10-fold IC50 window). These are your most likely off-targets to cause a biological effect.
-
Consider the Cellular Context: The relevance of an off-target depends on its expression level and importance in the signaling pathways of your specific cell model. A highly inhibited kinase that is not expressed in your cells of interest is unlikely to be responsible for an observed phenotype.
-
Structure-Activity Relationship (SAR) Analysis: If you have data for multiple analogues, analyze the SAR for both your on-target and off-target kinases.[5] It may be possible to chemically modify your inhibitor to improve selectivity. For instance, modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly alter the binding affinity to different kinases.[5]
Frequently Asked Questions (FAQs)
Q1: What are the common off-target liabilities associated with the pyrazolo[1,5-a]pyrimidine scaffold?
A1: The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" known to bind to the ATP pocket of a wide range of kinases.[6][7] Therefore, off-target effects on other kinases are a common challenge.[5] Additionally, like many small molecule inhibitors, some pyrazolo[1,5-a]pyrimidine derivatives can exhibit inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[8][9]
Q2: How can I proactively design pyrazolo[1,5-a]pyrimidine inhibitors with better selectivity?
A2: Rational drug design and SAR studies are key.[5] Introducing bulky or specific chemical groups can create steric hindrance that prevents binding to the ATP pockets of off-target kinases while maintaining affinity for the desired target. Allosteric inhibitors, which bind to sites other than the highly conserved ATP pocket, can also offer greater selectivity.[6]
Q3: I am observing significant hERG inhibition with my pyrazolo[1,5-a]pyrimidine compound. What can I do to mitigate this?
A3: hERG inhibition is often associated with certain physicochemical properties like high lipophilicity and the presence of basic amine groups.[8][9][10] To reduce hERG liability, consider the following strategies:
-
Reduce Lipophilicity: Decrease the overall greasy nature of the molecule.
-
Modify or Mask Basic Centers: Replace basic amines with less basic groups or introduce acidic functionalities to create zwitterions.[10]
-
Conduct Early hERG Screening: Screen for hERG inhibition early in the drug discovery process to deprioritize compounds with high liability.
Q4: What is the difference between a biochemical and a cell-based assay for determining inhibitor specificity?
A4: A biochemical assay uses purified enzymes and substrates to measure the direct inhibitory activity of a compound on a kinase. A cell-based assay measures the effect of the inhibitor in a living cell, which provides a more physiologically relevant context by considering factors like cell permeability and engagement with the target in its natural environment.
Quantitative Data Summary
The following tables summarize the inhibitory activity of representative pyrazolo[1,5-a]pyrimidine-based inhibitors against various kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 4k (BS-194) | CDK2 | 3 | - | - |
| CDK1 | 30 | - | - | |
| CDK9 | 90 | - | - | |
| Larotrectinib | TrkA | 1.2 | - | - |
| TrkB | 2.1 | - | - | |
| TrkC | 2.1 | - | - | |
| Compound 36 | TrkA | 1.4 | Larotrectinib | 1.2 |
| TrkB | 2.4 | Larotrectinib | 2.1 | |
| TrkC | 1.9 | Larotrectinib | 2.1 | |
| Compound 6t | CDK2 | 90 | Ribociclib | 70 |
| TRKA | 450 | Larotrectinib | 70 | |
| IC20 (31) | CK2 | 12 (KD) | - | - |
Table 1: Inhibitory activity of selected pyrazolo[1,5-a]pyrimidine inhibitors against their primary targets.[11][12][13][14]
| Inhibitor | Off-Target Kinase | IC50 (nM) |
| Silmitasertib (a CK2 inhibitor) | Multiple off-targets reported | - |
Table 2: Example of a pyrazolo[1,5-a]pyrimidine-based inhibitor with known off-target effects.[11]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol describes a method to confirm the engagement of a pyrazolo[1,5-a]pyrimidine inhibitor with its target kinase in intact cells.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is detected by heating the cells to various temperatures and quantifying the amount of soluble target protein remaining.
Materials:
-
Cells expressing the target kinase
-
Pyrazolo[1,5-a]pyrimidine inhibitor and vehicle (e.g., DMSO)
-
Cell culture medium and PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the target protein for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor at the desired concentration or with vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a method to quantify the binding of an inhibitor to a target kinase in living cells.
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor). An inhibitor competing with the tracer for binding will disrupt BRET, leading to a decrease in the signal.[2][4][15][16]
Materials:
-
Cells expressing the NanoLuc®-tagged target kinase
-
NanoBRET™ tracer specific for the target kinase
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
Procedure:
-
Cell Preparation: Prepare a suspension of cells expressing the NanoLuc®-tagged kinase in Opti-MEM®.
-
Tracer and Inhibitor Addition: Add the NanoBRET™ tracer and serial dilutions of the inhibitor to the cell suspension in a multi-well plate.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time to allow for compound entry and binding.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.
Caption: Inhibition of the CDK4/6 pathway by a pyrazolo[1,5-a]pyrimidine inhibitor.
Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. drughunter.com [drughunter.com]
- 10. youtube.com [youtube.com]
- 11. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Semantic Scholar [semanticscholar.org]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 16. eubopen.org [eubopen.org]
Technical Support Center: Enhancing Bioavailability of Pyrazolo[1,5-a]pyrimidine Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of bioavailability for pyrazolo[1,5-a]pyrimidine drug candidates.
I. Troubleshooting Guides
This section provides solutions to specific issues that may arise during formulation and in vivo evaluation of pyrazolo[1,5-a]pyrimidine compounds.
Issue 1: Poor Aqueous Solubility of the Pyrazolo[1,5-a]pyrimidine Candidate
| Question | Answer |
| Q1: My pyrazolo[1,5-a]pyrimidine compound has very low aqueous solubility, hindering formulation development. What initial steps can I take? | A1: Initially, focus on structural modifications to improve physicochemical properties. Introducing polar or basic functional groups into solvent-accessible regions of the molecule can enhance solubility. For instance, structure-activity relationship (SAR) studies have shown that substituents at the 3-position of the pyrazole ring can increase lipophilicity and membrane permeability. Additionally, consider salt formation, such as creating a phosphate salt, which can significantly boost aqueous solubility. |
| Q2: I have tried simple pH adjustment and co-solvents with limited success. What are the next steps? | A2: Advanced formulation strategies are the logical next step. Techniques like creating amorphous solid dispersions with polymers can be highly effective. A miniaturized assay using polymer-drug microarrays can be a rapid screening method to identify suitable polymers for enhancing the apparent water solubility of pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold.[1] Nanoformulation approaches, such as nanosuspensions or encapsulation in liposomes or albumin nanoparticles, are also powerful methods to overcome poor water solubility.[2] |
| Q3: When developing a nanosuspension, I'm observing particle aggregation. How can this be prevented? | A3: Particle aggregation in nanosuspensions is a common issue, often due to insufficient stabilization. Ensure you are using an adequate concentration of a suitable stabilizer (surfactant or polymer). The choice of stabilizer is critical and may require screening. Also, optimize the energy input during the homogenization or milling process. Insufficient energy may not break down aggregates effectively, while excessive energy can sometimes lead to instability. |
Issue 2: Low Oral Bioavailability in Preclinical Animal Models
| Question | Answer |
| Q1: My pyrazolo[1,5-a]pyrimidine formulation shows good in vitro dissolution but poor in vivo bioavailability in mice. What are the potential reasons? | A1: A discrepancy between in vitro dissolution and in vivo bioavailability can be attributed to several factors. First, consider metabolic instability. These compounds can undergo rapid first-pass metabolism in the liver. Investigate the metabolic stability using liver microsomes. Second, poor membrane permeability across the gastrointestinal tract can be a major hurdle. Even if solubilized, the drug must be able to pass through the intestinal epithelium. In vitro permeability assays, such as Caco-2 or PAMPA, can provide insights here. Finally, the formulation may be precipitating in the gastrointestinal fluid, a phenomenon not captured by your in vitro dissolution test. |
| Q2: How can I improve the metabolic stability of my lead compound? | A2: Structure-property relationship (SPR) studies are key. Introducing electron-withdrawing groups, such as halogens, at specific positions (e.g., position 5) can enhance metabolic stability.[3] Replacing metabolically labile groups with more stable moieties is another common strategy. For example, if N-dealkylation is a problem, consider modifying the alkyl chain or replacing it with a less susceptible group. |
| Q3: What formulation strategies can specifically address low permeability? | A3: Nanoformulations, particularly those with mucoadhesive properties, can increase the residence time of the drug at the absorption site, thereby enhancing permeability. Encapsulation in lipid-based formulations like liposomes or self-emulsifying drug delivery systems (SEDDS) can also facilitate absorption through the lymphatic pathway, bypassing the portal circulation to some extent. |
II. Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q: What are the most promising formulation strategies for enhancing the bioavailability of pyrazolo[1,5-a]pyrimidines?
-
A: Based on current research, nanoformulation and chemical modification are at the forefront. Encapsulation into liposomes and albumin nanoparticles has shown promise for the related pyrazolo[3,4-d]pyrimidine scaffold, effectively overcoming poor water solubility.[2] For pyrazolo[1,5-a]pyrimidines, lead optimization programs that introduce polar and basic elements have successfully enhanced oral exposure.[3]
-
-
Q: Are there any specific excipients that have been shown to be effective for this class of compounds?
-
A: While specific excipient libraries for pyrazolo[1,5-a]pyrimidines are not extensively published, the use of polymers in amorphous solid dispersions has been effective for the pyrazolo[3,4-d]pyrimidine class.[1] For nanosuspensions, common stabilizers like polysorbates and poloxamers are good starting points. For lipid-based formulations, a range of oils, surfactants, and co-solvents should be screened for their ability to solubilize the specific drug candidate.
-
In Vivo Studies
-
Q: What are the key pharmacokinetic parameters to assess when evaluating the oral bioavailability of a new pyrazolo[1,5-a]pyrimidine formulation?
-
A: The primary parameters are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the elimination half-life (t1/2). Comparing these parameters after oral and intravenous administration allows for the calculation of absolute oral bioavailability (F%).
-
-
Q: I am observing high variability in my in vivo pharmacokinetic data in mice. What could be the cause?
-
A: High variability can stem from several sources. Inconsistent oral gavage technique can lead to incorrect dosing or stress-induced physiological changes in the animals. Ensure all personnel are properly trained. The formulation itself might be unstable, leading to variable dosing. Check for any signs of precipitation or phase separation in the formulation before administration. Finally, inter-animal physiological differences can also contribute to variability.
-
III. Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies on pyrazolo[1,5-a]pyrimidines and related structures, demonstrating the impact of different enhancement strategies.
Table 1: Oral Bioavailability of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Scaffold | Formulation | Animal Model | Oral Bioavailability (F%) | Key Findings |
| 48 | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Not specified | Mouse | Not explicitly stated, but described as having an "excellent pharmacokinetic profile" | Structure- and property-based design led to a potent and orally bioavailable KDM5 inhibitor.[4] |
| CPL302415 (6) | Pyrazolo[1,5-a]pyrimidine | Not specified | Mouse, Dog | >55% (Mouse), >90% (Dog) | A selective PI3Kδ inhibitor with high oral bioavailability.[5] |
| Compound 40 | Pyrazolo-pyridone | 1% (w/v) 2-hydroxy-β-cyclodextrin | Mouse | "Excellent" with 25-fold improved plasma exposure over the parent compound. | Mitigation of oxidative metabolism and increased solubility led to significantly improved oral bioavailability.[6][7][8] |
Table 2: Solubility Enhancement of Pyrazolo-pyrimidine Derivatives
| Compound | Scaffold | Enhancement Method | Solubility Improvement | Reference |
| 7-47A (AC10142A) | Pyrazolyl-pyrimidinone | Chemical Modification | Aqueous solubility of 74 ± 7 μM | [9] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Pyrazolo[3,4-d]pyrimidine | Polymer-drug microarrays | Enhanced apparent water solubility leading to improved cytotoxicity. | [1] |
IV. Experimental Protocols
Protocol 1: Preparation of a Pyrazolo[1,5-a]pyrimidine Nanosuspension for Oral Delivery
Objective: To prepare a stable nanosuspension of a poorly water-soluble pyrazolo[1,5-a]pyrimidine drug candidate to enhance its dissolution rate and oral bioavailability.
Materials:
-
Pyrazolo[1,5-a]pyrimidine drug candidate
-
Stabilizer (e.g., Poloxamer 188, Polysorbate 80)
-
Purified water
-
High-pressure homogenizer or probe sonicator
Procedure:
-
Preparation of the Stabilizer Solution: Dissolve the chosen stabilizer in purified water to the desired concentration (e.g., 0.5-2% w/v).
-
Dispersion of the Drug: Add the pyrazolo[1,5-a]pyrimidine drug powder to the stabilizer solution. The drug concentration will depend on the desired dose, but a starting point of 1-5% (w/v) is common.
-
Pre-milling (Optional but Recommended): Stir the suspension with a high-speed stirrer (e.g., 1000-5000 rpm) for 30-60 minutes to create a pre-dispersion and wet the drug particles.
-
High-Energy Homogenization:
-
High-Pressure Homogenization: Process the pre-dispersion through a high-pressure homogenizer for a sufficient number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar). The process should be carried out in a temperature-controlled manner to prevent drug degradation.
-
Probe Sonication: Alternatively, use a probe sonicator to process the pre-dispersion. The sonication should be performed in a pulsed mode in an ice bath to prevent overheating. The sonication time and amplitude will need to be optimized.
-
-
Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS). The target is typically a mean particle size below 200 nm with a PDI < 0.3.
-
Characterization: Further characterize the nanosuspension for zeta potential, drug content, and crystallinity of the drug particles (e.g., using DSC or XRD).
-
Storage: Store the nanosuspension at 4°C until further use.
Protocol 2: Liposomal Encapsulation of a Pyrazolo[1,5-a]pyrimidine Candidate
Objective: To encapsulate a hydrophobic pyrazolo[1,5-a]pyrimidine drug candidate into liposomes to improve its solubility and oral absorption.
Materials:
-
Pyrazolo[1,5-a]pyrimidine drug candidate
-
Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Hydration:
-
Dissolve the phospholipids, cholesterol, and the pyrazolo[1,5-a]pyrimidine drug candidate in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., starting with 400 nm, then 200 nm, and finally 100 nm). Pass the suspension through each membrane multiple times (e.g., 11-21 passes).
-
-
Purification:
-
Remove the unencapsulated drug by a suitable method such as dialysis, gel filtration, or ultracentrifugation.
-
-
Characterization:
-
Determine the vesicle size, PDI, and zeta potential using DLS.
-
Measure the encapsulation efficiency by quantifying the amount of drug in the liposomes and in the total formulation.
-
-
Storage: Store the liposomal formulation at 4°C.
Protocol 3: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the oral bioavailability of a formulated pyrazolo[1,5-a]pyrimidine drug candidate in mice.
Materials:
-
Test formulation of the pyrazolo[1,5-a]pyrimidine drug candidate
-
Vehicle control
-
Male or female mice (e.g., C57BL/6 or BALB/c), typically 8-12 weeks old
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the study.
-
Dosing:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the test formulation or vehicle control to the mice via oral gavage at a specific dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the size of the mouse (e.g., 10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for a terminal sample.
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Quantify the concentration of the pyrazolo[1,5-a]pyrimidine drug candidate in the plasma samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software.
-
To determine absolute bioavailability, a separate group of mice should be administered the drug intravenously, and the resulting pharmacokinetic parameters should be compared to the oral data.
-
V. Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Many pyrazolo[1,5-a]pyrimidine derivatives function as kinase inhibitors. Understanding the signaling pathways they target is crucial for elucidating their mechanism of action. Below are diagrams of key pathways often modulated by these compounds, generated using the DOT language for Graphviz.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a pyrazolo[1,5-a]pyrimidine.
Caption: Ras-Raf-MEK-ERK signaling pathway illustrating potential inhibition by a pyrazolo[1,5-a]pyrimidine.
Caption: Simplified CDK-mediated cell cycle regulation at the G1/S checkpoint, a target for pyrazolo[1,5-a]pyrimidine inhibitors.
Experimental Workflows
Caption: A logical workflow for the development and evaluation of formulations to enhance bioavailability.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. celonpharma.com [celonpharma.com]
- 6. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazolo[1,5-a]pyrimidine inhibitor is potent but shows significant off-target activity. What are the initial steps to improve its selectivity?
A1: Achieving kinase selectivity is a common challenge.[1] A multi-pronged approach combining structural analysis, medicinal chemistry, and comprehensive profiling is recommended.
Initial Troubleshooting Steps:
-
Analyze the Structure-Activity Relationship (SAR): Systematically evaluate how different substituents on the pyrazolo[1,5-a]pyrimidine core influence activity and selectivity.[1] Even small modifications can significantly alter the inhibitor's interaction with the target and off-target kinases.[2]
-
Exploit Kinase Binding Site Differences: Although the ATP-binding pocket is highly conserved across kinases, subtle differences in size, shape, and amino acid composition can be exploited. Focus on modifications that introduce interactions with less conserved regions.
-
Computational Modeling: Utilize computational tools to predict the binding mode of your inhibitor in both the target kinase and known off-targets.[3][4] This can reveal potential steric clashes or unfavorable interactions in off-target kinases that can be engineered into your molecule.
-
Property-Based Optimization: Early-stage compounds often have suboptimal physicochemical properties, such as high lipophilicity, which can contribute to promiscuity. Optimizing for properties like lower lipophilicity can lead to improved selectivity.[5]
Q2: What specific medicinal chemistry strategies can I employ to increase the selectivity of my pyrazolo[1,5-a]pyrimidine inhibitor?
A2: Several medicinal chemistry strategies have proven effective in enhancing the selectivity of this class of inhibitors.
Key Strategies:
-
Introduction of Steric Bulk: Adding bulky substituents that are accommodated by the target kinase's binding site but clash with the generally smaller binding sites of off-target kinases can be a powerful strategy.
-
Targeting Unique Pockets: Design modifications that allow the inhibitor to access unique, less-conserved sub-pockets adjacent to the ATP-binding site.
-
Macrocyclization: Constraining the conformation of the inhibitor through macrocyclization can pre-organize it for optimal binding to the target kinase, thus improving both potency and selectivity.[6][7] This strategy can reduce the entropic penalty of binding.
-
Introduction of Specific Functional Groups:
-
Morpholine groups have been shown to improve selectivity by reducing off-target effects.[6]
-
Fluorine incorporation can enhance interactions with specific residues, such as asparagine, within the binding pocket.[6]
-
Polar functional groups , like oxetanes, can be used to reduce lipophilicity and improve pharmacokinetic properties, which can indirectly enhance selectivity.[5]
-
Below is a diagram illustrating the logical relationship between these strategies.
Q3: How do I quantitatively assess the selectivity of my newly synthesized inhibitors?
A3: Quantitative assessment of selectivity requires profiling your inhibitor against a broad panel of kinases.[8][9] The results are typically presented as IC50 or Kd values.
Selectivity Metrics:
-
Selectivity Score (S-score): This metric quantifies the promiscuity of an inhibitor. A common definition is the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at a specific concentration) divided by the total number of kinases tested.[8] A lower S-score indicates higher selectivity.
-
Selectivity Ratio: This is a direct comparison of the inhibitor's potency for the primary target versus an off-target. It is calculated by dividing the IC50 or Kd for the off-target by the IC50 or Kd for the primary target. A higher ratio signifies greater selectivity.
Data Presentation:
For clear comparison, summarize your quantitative data in a structured table.
| Compound | Target Kinase IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1) | Selectivity Ratio (Off-Target 2) |
| Lead Compound | 10 | 50 | 100 | 5 | 10 |
| Analogue 1 | 12 | 500 | >1000 | 41.7 | >83.3 |
| Analogue 2 | 8 | 80 | 150 | 10 | 18.75 |
Q4: My in vitro biochemical assay results show high selectivity, but the compound is not selective in cell-based assays. What could be the reason?
A4: Discrepancies between biochemical and cell-based assay results are not uncommon and can arise from several factors.[10]
Potential Reasons for Discrepancy:
-
Cellular ATP Concentration: Biochemical assays are often performed at a fixed ATP concentration, which may not reflect the higher and more variable ATP levels within a cell.[8]
-
Cell Permeability: Your compound may have poor cell permeability, leading to a lower intracellular concentration and apparently reduced potency and selectivity.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its effective concentration.
-
Metabolism: The compound could be rapidly metabolized within the cell to inactive or less active forms.
-
Off-target Engagement in a Cellular Context: The cellular environment can influence protein conformation and interactions, potentially revealing off-target effects not observed in a purified system.[10]
Troubleshooting Steps:
-
Perform a Cell-Based Target Engagement Assay: Use techniques like NanoBRET to confirm that your compound is engaging the intended target within intact cells.[10]
-
Assess Cell Permeability: Conduct experiments like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the compound's ability to cross cell membranes.
-
Evaluate Metabolic Stability: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound.
Experimental Protocols & Workflows
Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay
This protocol provides a general methodology for assessing inhibitor selectivity against a panel of kinases.
-
Kinase Reaction Preparation:
-
Prepare a reaction buffer appropriate for the kinases being tested.
-
In a 96-well plate, add the reaction buffer, the specific substrate peptide or protein for each kinase, and the inhibitor at various concentrations.
-
Add the respective kinase to each well.
-
-
Initiation of Reaction:
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration compared to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Below is a workflow diagram for this experimental process.
Signaling Pathway Context
Understanding the signaling pathway in which your target kinase operates is crucial for interpreting the cellular effects of your inhibitor. For instance, many pyrazolo[1,5-a]pyrimidine inhibitors target kinases within the MAPK/ERK pathway, which is frequently dysregulated in cancer.[1]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases, which are pivotal in cellular signaling pathways.[1][2] Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making pyrazolo[1,5-a]pyrimidine derivatives a focal point of intensive drug discovery efforts.[1][2] This has led to the development of inhibitors targeting a range of kinases, including Pim-1, Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinase 2 (CDK2).[2] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
This comparative guide delves into the primary synthetic methodologies for constructing the pyrazolo[1,5-a]pyrimidine core, offering a detailed analysis of their efficiency, substrate scope, and reaction conditions. The methods discussed include classical cyclocondensation, multicomponent reactions (MCRs), and microwave-assisted synthesis, providing researchers and drug development professionals with the necessary information to select the most suitable approach for their specific needs.
Key Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyrimidine ring system is predominantly achieved through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners.[2] Several efficient synthetic methodologies have been developed, each with its own set of advantages and limitations.
Classical Cyclocondensation Reactions
A widely adopted and foundational strategy for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[1] In this method, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, which is then followed by cyclization to form the fused pyrimidine ring.[1]
Multicomponent Reactions (MCRs)
Multicomponent reactions have gained significant traction for the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines due to their operational simplicity, high atom economy, and efficiency.[3] These one-pot reactions involve the combination of three or more starting materials to construct the target scaffold in a single step, avoiding the isolation of intermediates.[3][4] For instance, a three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds is a successful and widely used approach.[1]
Microwave-Assisted Synthesis
The application of microwave irradiation has revolutionized the synthesis of pyrazolo[1,5-a]pyrimidines by significantly accelerating reaction times and improving yields compared to conventional heating methods.[1][5] This technique is particularly advantageous in multicomponent reactions, where it enhances the reactivity of the starting materials and facilitates rapid cyclization.[1] Studies have shown that both fusion and microwave irradiation methods provide faster reaction times and higher yields compared to traditional reflux methods.[1]
One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
A notable one-pot cyclization methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives.[1] This approach involves the reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).[1][2] This method is valuable as it allows for the direct introduction of a halogen atom at the 3-position, providing a handle for further functionalization through cross-coupling reactions.[1]
Comparative Data of Synthesis Methods
| Method | Key Features | Typical Reactants | Reaction Time | Yield (%) | Ref. |
| Classical Cyclocondensation | Foundational, straightforward | 5-Aminopyrazoles, β-dicarbonyl compounds | Hours to days | Moderate to good | [1] |
| Multicomponent Reactions | One-pot, high atom economy | 3-Amino-1H-pyrazoles, aldehydes, β-dicarbonyls | Minutes to hours | Good to excellent | [1][3] |
| Microwave-Assisted Synthesis | Rapid, high yields | Various, often used with other methods | Minutes | High to excellent | [1][5][6] |
| One-Pot Halogenation | Direct halogenation | Aminopyrazoles, enaminones/chalcones, sodium halides | Not specified | High | [1][2] |
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones
This protocol describes a simple one-pot method for the microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones.[5][6]
Step 1: Formation of 5-Aminopyrazole Intermediate A mixture of a β-ketonitrile (0.9 mmol, 1.0 equiv) and hydrazine (1.2 mmol, 1.3 equiv) in methanol (1 mL) is heated under microwave irradiation (100 W, 150 °C) for 5 minutes.[5]
Step 2: Cyclocondensation To the resulting mixture, acetic acid (0.5 mmol, 0.6 equiv) and a ketoester (0.9 mmol, 1.0 equiv) are added. The reaction mixture is then heated under microwave irradiation (100 W, 150 °C) for a further 2 hours.[5] The target pyrazolo[1,5-a]pyrimidinone is subsequently isolated.[5]
Protocol 2: Two-Step Synthesis via a β-enaminone Intermediate
This two-step protocol involves the synthesis of a β-enaminone intermediate followed by cyclocondensation.[2]
Step 1: Synthesis of β-enaminones A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes. This reaction typically yields the corresponding β-enaminone in high yields (83–97%).[2]
Step 2: Cyclocondensation The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.[2]
Protocol 3: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This method allows for the direct introduction of a halogen atom at the 3-position.[2]
A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction.[2] The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).[2]
Visualization of Synthetic Pathways
Caption: Comparative workflow of pyrazolo[1,5-a]pyrimidine synthesis methods.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 6. [PDF] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation | Semantic Scholar [semanticscholar.org]
A Comparative Guide to EGFR Kinase Inhibitors: Evaluating 5-Chloropyrazolo[1,5-A]pyrimidin-3-amine Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with several generations of kinase inhibitors demonstrating significant clinical efficacy. This guide provides a comparative analysis of established EGFR inhibitors—Gefitinib, Erlotinib, Afatinib, Lapatinib, and Osimertinib—and evaluates the potential of the novel compound, 5-Chloropyrazolo[1,5-A]pyrimidin-3-amine, within this therapeutic landscape. Due to the limited publicly available data on this compound's biological activity, this guide focuses on presenting a framework for its evaluation by comparing the performance of well-characterized inhibitors.
Quantitative Comparison of EGFR Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for prominent EGFR inhibitors against various EGFR genotypes and cell lines. This data, collated from independent studies, provides a benchmark for evaluating the potency of novel compounds.
| Inhibitor | Target/Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Gefitinib | H3255 | L858R | 75 | [1] |
| A431 | Wild-Type | 80 | [1] | |
| Erlotinib | PC-9 | Exon 19 Deletion | 7 | [2] |
| H3255 | L858R | 12 | [2] | |
| A431 | Wild-Type | 100 | [1] | |
| Afatinib | PC-9 | Exon 19 Deletion | 0.8 | [2] |
| H3255 | L858R | 0.3 | [2] | |
| Ba/F3 | Wild-Type | 31 | [2] | |
| Lapatinib | BT-474 | HER2+ | 100 | [1] |
| A431 | Wild-Type | 160 | [1] | |
| Osimertinib | H1975 | L858R/T790M | 5 | [2] |
| PC-9ER | Exon 19 Del/T790M | 13 | [2] | |
| This compound | - | - | Data not available | - |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and ATP concentrations used in the experiments. The data presented here is for comparative purposes.
EGFR Signaling Pathway and Inhibitor Action
The diagram below illustrates the EGFR signaling cascade and the points at which various kinase inhibitors exert their effects. Understanding this pathway is crucial for interpreting inhibitor efficacy and mechanisms of resistance.
Caption: EGFR signaling pathway and points of kinase inhibition.
Experimental Protocols
To facilitate the evaluation of novel EGFR inhibitors like this compound, detailed protocols for key biochemical and cell-based assays are provided below.
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay directly measures the enzymatic activity of purified EGFR kinase and its inhibition by a test compound.
Objective: To determine the IC50 value of an inhibitor against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader (luminescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[3]
-
Data Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
Caption: Workflow for a biochemical EGFR kinase assay.
Cell-Based Proliferation Assay (e.g., MTS Assay)
This assay assesses the effect of an inhibitor on the proliferation of cancer cells that are dependent on EGFR signaling.
Objective: To determine the IC50 value of an inhibitor in a cellular context.
Materials:
-
EGFR-dependent cancer cell line (e.g., NCI-H1975 for mutant EGFR, A431 for wild-type EGFR)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
MTS reagent
-
96-well cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. The viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Data Analysis: Measure the absorbance of the formazan product using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a cell-based proliferation assay.
Conclusion
The landscape of EGFR inhibitors is well-established, with multiple generations of drugs targeting different forms of the receptor. While there is a lack of publicly available data on the EGFR inhibitory activity of this compound, the provided experimental framework allows for its direct comparison against established inhibitors. By generating quantitative data through standardized biochemical and cell-based assays, researchers can effectively position this and other novel compounds within the existing therapeutic armamentarium against EGFR-driven cancers. Future in vivo studies would be necessary to further validate the efficacy and safety of promising candidates.
References
- 1. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
In Vivo Efficacy of Pyrazolo[1,5-A]pyrimidine Analogs as Anti-Cancer Agents: A Comparative Guide
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer properties by targeting various protein kinases. This guide provides an objective comparison of the in vivo anti-cancer activity of compounds based on this scaffold with established alternative therapies. Due to the limited publicly available in vivo validation data for 5-Chloropyrazolo[1,5-A]pyrimidin-3-amine, this guide will focus on the broader class of pyrazolo[1,5-a]pyrimidine derivatives for which such data exists. The experimental data presented herein is intended for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of this class of compounds.
Comparative In Vivo Efficacy of Pyrazolopyrimidine Derivatives and Standard-of-Care Agents
The following tables summarize the in vivo anti-cancer activity of various pyrazolopyrimidine derivatives against several cancer models, compared with standard-of-care chemotherapeutic agents.
Table 1: In Vivo Anti-Cancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target Kinase(s) | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| Indazolylpyrazolo[1,5-a]pyrimidine | B-Raf | B-Raf Mutant Xenografts | Mice | Not Specified | Excellent antitumor efficacy | [1] |
| BS-194 (a pyrazolo[1,5-a]pyrimidine) | CDK1, CDK2, CDK9 | Human Tumor Xenografts | Mice | 25 mg/kg, oral | Significant tumor inhibition | [2] |
| WF-47-JS03 (a pyrazolo[1,5-a]pyrimidine) | RET | RET-driven Tumor Xenografts | Mice | 10 mg/kg, p.o., q.d. | Strong tumor regression | [3] |
| Pyrazolo[3,4-d]pyrimidine derivatives | TRAP1 | PC3 Human Prostate Cancer Xenograft | Mice | Not Specified | Significant reduction in tumor growth | [4] |
| PIM Kinase Inhibitors | PIM-1, -2, -3 | Prostate Cancer Xenografts | Mice | Not Specified | Impeded tumor growth and selectively killed hypoxic tumor cells | [5] |
Table 2: In Vivo Efficacy of Standard-of-Care Anti-Cancer Agents
| Drug / Regimen | Target / Mechanism | Cancer Type | Animal Model | Typical Outcome | Reference(s) |
| Vemurafenib | B-Raf V600E Inhibitor | Melanoma | LOX Xenograft Model | Dose-dependent tumor growth inhibition and regression | [6][7] |
| FAC (5-FU, Doxorubicin, Cyclophosphamide) | DNA/RNA synthesis inhibition, DNA damage | Breast Cancer | Not Specified | Effective as neoadjuvant therapy | [8] |
| Taxanes (e.g., Paclitaxel) | Microtubule Stabilization | Breast Cancer | Not Specified | Improved survival in adjuvant settings | [9][10] |
| FOLFOX (5-FU, Leucovorin, Oxaliplatin) | DNA/RNA synthesis inhibition, DNA cross-linking | Colorectal Cancer | Not Specified | Standard adjuvant and metastatic treatment | [11][12] |
Experimental Protocols
A generalized protocol for evaluating the in vivo anti-cancer efficacy of a test compound using a subcutaneous xenograft mouse model is detailed below. This protocol is a composite of standard methodologies in the field.[13][14][15][16]
Objective: To determine the anti-tumor activity of a test compound (e.g., a pyrazolo[1,5-a]pyrimidine derivative) in a mouse xenograft model.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7, A375)
-
Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old
-
Test compound and vehicle
-
Standard-of-care positive control drug
-
Cell culture medium and supplements
-
Matrigel or similar basement membrane matrix (optional, can improve tumor take-rate)
-
Calipers for tumor measurement
-
Dosing equipment (e.g., oral gavage needles, syringes)
Methodology:
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Harvest the cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells per 100 µL).[15]
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.[16]
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[17]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[17]
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group) with similar average tumor volumes.[17]
-
-
Treatment Administration:
-
Prepare fresh formulations of the test compound, vehicle, and positive control daily.
-
Administer the treatments according to the planned dosing schedule, route (e.g., oral, intraperitoneal, intravenous), and volume.[13]
-
Treatment groups typically include:
-
Vehicle control
-
Test compound (at one or more dose levels)
-
Positive control (standard-of-care drug)
-
-
-
Data Collection and Endpoint Analysis:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of toxicity.[17]
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study. A common metric is the T/C ratio (mean tumor volume of treated group / mean tumor volume of control group).[18][19]
-
Other endpoints may include tumor regression, survival analysis, and collection of tumors at the end of the study for pharmacodynamic marker analysis (e.g., Western blot for target protein phosphorylation).
-
The study is terminated when tumors in the control group reach a predetermined maximum size, or based on other ethical considerations.
-
Signaling Pathways and Visualizations
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1][20]
MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth and proliferation. Mutations in genes like B-Raf are common in cancers such as melanoma, leading to constitutive activation of this pathway.[1] Pyrazolopyrimidine-based B-Raf inhibitors block this pathway, leading to cell cycle arrest and apoptosis.[1]
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazolopyrimidine-based B-Raf inhibitor.
PIM Kinase Signaling Pathway
PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers and contribute to cell survival, proliferation, and resistance to therapy by phosphorylating numerous downstream targets, including the pro-apoptotic protein BAD and the transcription factor c-Myc.[21][22]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - OAK Open Access Archive [oak.novartis.com]
- 4. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Primary chemotherapy in the treatment of breast cancer: the University of Texas M. D. Anderson Cancer Center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotherapy in Early Breast Cancer: When, How and Which One? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 11. gicancer.or.kr [gicancer.or.kr]
- 12. In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Animal Techniques/Xenograft Tumor Models Protocols [protocol-online.org]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 16. Mouse xenograft tumor model [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. dovepress.com [dovepress.com]
- 19. repo.uni-hannover.de [repo.uni-hannover.de]
- 20. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for the Validation of 5-Chloropyrazolo[1,5-A]pyrimidin-3-amine Targeting the Novel Kinase PIM1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical novel compound 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine (designated as CPT-3A) with established alternative inhibitors for the novel biological target, Proviral Integration site for Moloney murine leukemia virus-1 (PIM1) kinase. PIM1 is a serine/threonine kinase increasingly implicated in the progression of various solid and hematological malignancies, making it a compelling, understudied target for therapeutic intervention.[1][2][3]
This document summarizes quantitative performance data, details key experimental methodologies for target validation, and provides visual workflows to guide researchers in the evaluation of novel PIM1 inhibitors.
PIM1 Signaling Pathway
PIM1 is a constitutively active kinase that is a downstream effector of the JAK/STAT signaling pathway, activated by cytokines and growth factors.[4][5] It plays a critical role in cell survival and proliferation by phosphorylating a range of downstream targets that inhibit apoptosis and promote cell cycle progression.[1][6]
Comparative Performance of PIM1 Kinase Inhibitors
The following tables summarize the biochemical and cellular activities of the novel compound CPT-3A in comparison to the well-characterized PIM kinase inhibitors, AZD1208 and SGI-1776.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
This table presents the half-maximal inhibitory concentration (IC50) of each compound against the three PIM kinase isoforms in cell-free biochemical assays. Lower values indicate greater potency.
| Compound | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Selectivity Profile |
| CPT-3A (Hypothetical) | 2.5 | 150 | 35 | PIM1 Selective |
| AZD1208 | 0.4 | 5.0 | 1.9 | Pan-PIM Inhibitor[7] |
| SGI-1776 | 7 | 363 | 69 | PIM1/3 Selective[8][9] |
Table 2: Cellular Activity and In Vivo Efficacy
This table compares the performance of the inhibitors in cell-based assays and in a human tumor xenograft model.
| Compound | Cellular IC50 (nM) (Leukemia Cell Line) | In Vivo Tumor Growth Inhibition (Xenograft Model) |
| CPT-3A (Hypothetical) | 95 | Significant tumor growth delay at 50 mg/kg, p.o. |
| AZD1208 | ~150 | Efficacious in AML xenograft models[10][11] |
| SGI-1776 | 2,000 - 4,000 (prostate cancer) | Efficacy in a leukemia xenograft model[8][9] |
Experimental Protocols for Target Validation
Detailed methodologies are provided for key experiments to validate the efficacy and mechanism of action of novel PIM1 inhibitors.
Biochemical Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified PIM1 kinase and its inhibition by a test compound.
Workflow:
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 10. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of different pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase delta (PI3Kδ) isoform is a critical signaling molecule predominantly expressed in hematopoietic cells, playing a key role in the differentiation, proliferation, migration, and survival of immune cells.[1] Its overactivity is implicated in various inflammatory and autoimmune diseases, as well as hematological malignancies, making it a prime therapeutic target. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising core structure for the development of potent and selective PI3Kδ inhibitors. This guide provides a head-to-head comparison of notable pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Performance Comparison of PI3Kδ Inhibitors
The following tables summarize the in vitro potency and selectivity of key pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, CPL302253 and CPL302415. For comparative context, data for AMG319, a potent and selective PI3Kδ inhibitor, is also included.
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| CPL302253 | 2.8 | >1000 | >1000 | >1000 | [2] |
| CPL302415 | 18 | 1422 | >25000 | 16802 | [3][4] |
| AMG319 | 18 | 33,000 | 2,700 | 850 | [5][6] |
| Compound | Selectivity (Fold vs. PI3Kδ) | Reference | ||
| PI3Kα | PI3Kβ | PI3Kγ | ||
| CPL302253 | >357 | >357 | >357 | [2] |
| CPL302415 | 79 | 1415 | 939 | [3][4] |
| AMG319 | >1833 | 150 | 47 | [5][6] |
PI3K Signaling Pathway
The PI3K signaling pathway is a crucial cascade that regulates a multitude of cellular processes. The diagram below illustrates the canonical pathway and the point of inhibition by PI3Kδ inhibitors.
Caption: The PI3K Signaling Pathway and Inhibition Point.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines the amount of ADP formed in a kinase reaction. The assay is performed in two steps. First, after the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP to ATP and then measure the newly synthesized ATP in a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and thus the kinase activity.[7][8]
Protocol Outline:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the PI3K enzyme (e.g., PI3Kδ), a lipid substrate (e.g., PIP2), and the test inhibitor at various concentrations in a kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[9]
-
Initiate the reaction by adding ATP to a final concentration of, for example, 25 µM.[7]
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[9]
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[9]
-
-
ADP Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinase Binding Affinity Assay (KINOMEscan™)
This assay measures the binding affinity of a test compound to a large panel of kinases.
Principle: The KINOMEscan™ platform utilizes a competition-based binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[11][12][13]
Protocol Outline:
-
Assay Preparation: A panel of DNA-tagged kinases is prepared. A broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Binding: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together in a binding buffer.
-
Quantification: After incubation, the amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample. The dissociation constant (Kd) can be calculated from a dose-response curve.
Cellular Phospho-Akt (pAkt) Assay (Western Blot)
This assay measures the phosphorylation of Akt, a downstream effector of PI3K, in a cellular context to assess the inhibitor's efficacy.
Principle: Cells are treated with the inhibitor, and then stimulated to activate the PI3K pathway. Cell lysates are then prepared, and the proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated Akt (pAkt) and total Akt. The amount of pAkt relative to total Akt indicates the level of pathway inhibition.
Protocol Outline:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line or immune cells) in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor for a specified duration.
-
Stimulate the cells with a growth factor (e.g., insulin or IGF-1) to activate the PI3K pathway.[11]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Quantify the protein concentration in the lysates using a standard method (e.g., BCA assay).[14]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for pAkt (e.g., pAkt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[14]
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
Quantify the band intensities for pAkt and total Akt. The ratio of pAkt to total Akt is used to determine the dose-dependent inhibition of PI3K signaling.
-
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. AMG319 (ACP-319) | PI3Kδ inhibitor | CAS 1608125-21-8 | Buy AMG319 (ACP-319) from Supplier InvivoChem [invivochem.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. content.protocols.io [content.protocols.io]
- 10. ulab360.com [ulab360.com]
- 11. benchchem.com [benchchem.com]
- 12. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. chayon.co.kr [chayon.co.kr]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Efficiency of New Routes to 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two synthetic routes to 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine, a key intermediate in pharmaceutical research. The following sections present a detailed analysis of a linear synthesis starting from a pre-formed pyrazolopyrimidine core versus a convergent approach building the core from a pyrazole starting material. The comparison is supported by experimental data from published literature to inform methodology selection based on efficiency and practicality.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the key quantitative data for the two synthetic routes to this compound, offering a side-by-side comparison of their performance.
| Parameter | Route 1: Late-Stage C-3 Amination | Route 2: Pyrimidine Ring Formation from 3-Aminopyrazole |
| Starting Material | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole |
| Key Reactions | Copper-catalyzed Amination | Cyclocondensation, Chlorination |
| Overall Yield (approx.) | Good to Excellent (estimated 60-90%)[1][2][3] | Moderate (estimated 45-60%)[4][5] |
| Reaction Time | Short (typically 1-8 hours for amination)[1][2] | Longer (multiple steps, reflux conditions)[4][5] |
| Reagents & Catalysts | CuI, Ligand (e.g., carbazole-based), Base (e.g., K₂CO₃) | β-ketoester (e.g., ethyl acetoacetate), POCl₃ |
| Scalability | Demonstrated on gram scale[1][2] | Potentially scalable, common reactions |
| Selectivity | High for C-3 amination | Regiocontrol can be an issue in pyrimidine formation |
Visualizing the Synthetic Pathways
To illustrate the procedural flow of each synthetic approach, the following diagrams, generated using the DOT language, depict the key stages of each route.
Caption: Workflow for Route 1: Late-Stage C-3 Amination.
Caption: Workflow for Route 2: Pyrimidine Ring Formation.
Experimental Protocols
Route 1: Late-Stage C-3 Amination
This route utilizes a commercially available starting material and introduces the key amino group in the final step.
Step 1: Copper-Catalyzed Amination of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
-
Materials:
-
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
-
Ammonia source (e.g., aqueous ammonia, ammonium salt)
-
Copper(I) iodide (CuI) (5 mol%)
-
Carbazole-based ligand (e.g., N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide) (10 mol%)[1]
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Diethylene glycol (DEG)
-
-
Procedure:
-
To a microwave reactor vessel, add 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (1 equivalent), CuI (0.05 equivalents), the carbazole-based ligand (0.10 equivalents), and K₂CO₃ (2 equivalents).[1]
-
Add the ammonia source and diethylene glycol as the solvent.
-
Seal the vessel and heat the mixture to 80°C using microwave irradiation for 1 hour.[1][2]
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Route 2: Pyrimidine Ring Formation from 3-Aminopyrazole
This route builds the pyrazolo[1,5-a]pyrimidine core from a readily available 3-aminopyrazole precursor.
Step 1: Synthesis of 3-Amino-5-hydroxypyrazolo[1,5-a]pyrimidine
-
Materials:
-
3-Aminopyrazole
-
Ethyl acetoacetate
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve 3-aminopyrazole (1 equivalent) and ethyl acetoacetate (1 equivalent) in glacial acetic acid.
-
Reflux the mixture for several hours.[4]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-Amino-5-hydroxypyrazolo[1,5-a]pyrimidine.
-
Step 2: Chlorination of 3-Amino-5-hydroxypyrazolo[1,5-a]pyrimidine
-
Materials:
-
3-Amino-5-hydroxypyrazolo[1,5-a]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
Carefully add 3-Amino-5-hydroxypyrazolo[1,5-a]pyrimidine to an excess of phosphorus oxychloride.
-
Reflux the mixture for several hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is a more convergent and efficient approach, particularly given the commercial availability of the 3-bromo-5-chloro-pyrazolopyrimidine starting material. The final amination step is reported to be high-yielding and rapid, making this route attractive for rapid analog synthesis and library generation.[1][2][3]
The choice of synthetic route will ultimately depend on the specific needs of the research project, including the availability and cost of starting materials, the desired scale of the synthesis, and the time constraints. For rapid access to the target compound and its analogs, Route 1 appears to be the superior choice.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5- a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic studies towards isomeric pyrazolopyrimidines as potential ATP synthesis inhibitors of Mycobacterium tuberculosis. Structural correction of reported N-(6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-α]pyrimidin-7-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published synthesis protocols for pyrazolo[1,5-a]pyrimidines
For researchers, scientists, and drug development professionals, the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold of significant interest in medicinal chemistry, presents a landscape of varied protocols. This guide provides a comparative analysis of commonly employed synthetic routes, with a focus on reproducibility, reaction yields, and operational simplicity. The information herein is collated from published literature to aid in the selection of the most suitable protocol for specific research and development needs.
The construction of the pyrazolo[1,5-a]pyrimidine core is most frequently achieved through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic partner.[1] Variations in this core strategy, including the use of microwave irradiation and multicomponent reaction designs, have been developed to improve efficiency and yields. This guide will delve into a comparison of these methods.
Comparative Analysis of Synthetic Protocols
The choice of synthetic protocol for pyrazolo[1,5-a]pyrimidines can significantly impact yield, reaction time, and the ease of purification. Below is a summary of quantitative data from published literature for three common approaches: conventional heating, microwave-assisted synthesis, and one-pot multicomponent reactions. It is important to note that the yields reported are from different studies and may not be directly comparable due to variations in substrates, scale, and experimental conditions.
| Protocol Type | Key Reagents | Solvent | Reaction Time | Reported Yield (%) | Reference |
| Conventional Heating | 5-Aminopyrazole, β-Dicarbonyl Compound | Acetic Acid / Ethanol | 2-15 hours | 40-85% | [2][3] |
| Microwave-Assisted | 5-Aminopyrazole, Enaminone | Solvent-free / DMF | 2-8 minutes | 80-98% | [1][2] |
| One-Pot Multicomponent | 5-Aminopyrazole, Aldehyde, Malononitrile | Ethanol / Water | 1-3 hours | 70-95% | [1][4] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Condensation
This method represents a classical and widely used approach for the synthesis of pyrazolo[1,5-a]pyrimidines.
Reaction: Condensation of 5-amino-3-(p-tolyl)-1H-pyrazole with 1,1,3,3-tetramethoxypropane.
Procedure:
-
A solution of 5-amino-3-(p-tolyl)-1H-pyrazole (1.0 mmol) and 1,1,3,3-tetramethoxypropane (1.2 mmol) in glacial acetic acid (10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux (approximately 118 °C) and maintained at this temperature for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water (50 mL), leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the desired pyrazolo[1,5-a]pyrimidine.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a highly efficient alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields.[2]
Reaction: Cyclocondensation of a 5-aminopyrazole with an enaminone under microwave irradiation.
Procedure:
-
A mixture of the 5-aminopyrazole (1.0 mmol) and the appropriate enaminone (1.1 mmol) is placed in a microwave-safe reaction vessel.
-
If a solvent is used, a minimal amount of a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or ethylene glycol is added. Some reactions can be performed under solvent-free conditions.[1]
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a specified temperature (e.g., 120-150 °C) and power (e.g., 100-300 W) for a short duration, typically ranging from 2 to 10 minutes.[2]
-
After irradiation, the vessel is cooled to a safe temperature.
-
The reaction mixture is then subjected to a standard work-up procedure, which may involve precipitation by adding water or an anti-solvent, followed by filtration.
-
Purification is typically achieved by recrystallization or column chromatography.
Protocol 3: One-Pot, Three-Component Synthesis
This approach offers the advantage of operational simplicity and efficiency by combining multiple reaction steps into a single procedure without isolating intermediates.[4]
Reaction: A one-pot condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile).
Procedure:
-
To a mixture of the 5-aminopyrazole (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (15 mL), a catalytic amount of a base such as piperidine or triethylamine is added.
-
The active methylene compound (1.0 mmol) is then added to the reaction mixture.
-
The mixture is stirred at room temperature for a specified period, often ranging from 30 minutes to 2 hours, during which the reaction progress is monitored by TLC.
-
In many cases, the product precipitates directly from the reaction mixture upon completion.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Reproducibility and Scalability
While many published protocols report high yields, their reproducibility can be influenced by several factors including the purity of starting materials, reaction scale, and specific experimental setup.
-
Conventional Heating: These methods are generally considered robust and scalable. However, long reaction times can sometimes lead to the formation of byproducts, complicating purification.[2]
-
Microwave-Assisted Synthesis: MAOS protocols are often highlighted for their high yields and short reaction times, which can contribute to cleaner reaction profiles and easier purification.[1][2] The reproducibility can be very high with dedicated microwave reactors that allow for precise temperature and pressure control.
-
One-Pot Multicomponent Reactions: These reactions are prized for their efficiency and atom economy. A protocol for a multicomponent synthesis of certain pyrazolo[1,5-a]pyrimidines has been described as "easily reproducible in the laboratory" for preparative quantities.[4]
Visualizing the Workflow
The general workflow for the synthesis and analysis of pyrazolo[1,5-a]pyrimidines can be visualized as a sequential process, from the selection of starting materials to the characterization of the final product.
Caption: A generalized workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
The selection of a synthetic protocol is a critical decision in the drug discovery and development pipeline. The following diagram illustrates the logical relationship between the desired attributes of a synthesis and the choice of protocol.
Caption: Decision logic for selecting a pyrazolo[1,5-a]pyrimidine synthesis protocol.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 5-Chloropyrazolo[1,5-A]pyrimidin-3-amine
This guide provides critical safety and logistical information for the handling and disposal of 5-Chloropyrazolo[1,5-A]pyrimidin-3-amine. The following procedures are based on established safety protocols for similar chemical compounds and are intended for use by trained laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. A face shield offers an additional layer of protection.[4][5][6] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended) and a chemically resistant lab coat | Prevents direct skin contact.[5] Regularly inspect gloves for tears or contamination and change them frequently. The lab coat should be fully buttoned. |
| Respiratory Protection | NIOSH-approved N95 dust mask or a higher-level respirator (e.g., PAPR) | Necessary when handling the powder form to avoid inhalation of dust particles.[7] Use in a well-ventilated area or a chemical fume hood is also required.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for user safety and experimental integrity.
2.1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Designated Area: Designate a specific area within the fume hood for handling, weighing, and preparing solutions of this chemical.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
2.2. Handling the Solid Compound:
-
Minimize Dust: To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
2.3. General Hygiene:
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2][8]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2][8][9]
-
Remove contaminated clothing immediately and wash before reuse.[1][9]
Emergency Procedures
3.1. Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.[1]
-
Wearing appropriate PPE, contain the spill to prevent further spread.
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[10]
-
Decontaminate the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.
-
All materials used for cleanup should be treated as hazardous waste.[10]
3.2. First Aid Measures:
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[1][9]
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[1][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][9]
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
-
Waste Collection: Collect all chemical waste, including unused compounds and contaminated materials (e.g., gloves, weigh boats, paper towels), in a designated, compatible, and clearly labeled hazardous waste container.[10][11]
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[5]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company. Provide them with a copy of the available safety information.[10]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. gerpac.eu [gerpac.eu]
- 8. Pyrazolo[1,5-a]pyrimidin-3-amine | 232600-93-0 [amp.chemicalbook.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
